Bersacapavir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N4O3S/c1-9(16(18,19)20)23-28(26,27)12-6-14(24(2)8-12)15(25)22-11-3-4-13(17)10(5-11)7-21/h3-6,8-9,23H,1-2H3,(H,22,25)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBIDUKSBJYEF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638266-40-6 | |
| Record name | Bersacapavir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638266406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERSACAPAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2456KW2166 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bersacapavir (JNJ-6379): A Technical Overview of its Discovery and Synthesis for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersacapavir (also known as JNJ-6379 or JNJ-56136379) is an investigational oral antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Developed by Janssen Pharmaceuticals, it belongs to a class of molecules known as capsid assembly modulators (CAMs).[1][4] CAMs represent a promising therapeutic strategy for HBV by targeting a critical step in the viral lifecycle: the assembly of the viral capsid.[5] this compound has demonstrated potent antiviral activity in preclinical studies and has been evaluated in clinical trials.[1][3][6][7] This technical guide provides a comprehensive overview of the available scientific information regarding the discovery, synthesis, mechanism of action, and biological evaluation of this compound.
Discovery and Synthesis
While specific details regarding the initial discovery and lead optimization process for this compound are not extensively published in peer-reviewed literature, it is understood to have emerged from Janssen's research and development program focused on identifying novel HBV capsid protein inhibitors.[4] The development of CAMs often involves high-throughput screening to identify compounds that interfere with capsid formation, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
The chemical structure of this compound is N-(3-cyano-4-fluorophenyl)-1-methyl-4-((((1S)-2,2,2-trifluoro-1-methylethyl)amino)sulfonyl)-1H-pyrrole-2-carboxamide.[8]
A detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed by Janssen. However, the synthesis of related pyrazole and pyrrole-based compounds as HBV capsid inhibitors has been described in the scientific and patent literature, suggesting that its synthesis likely involves multi-step organic chemistry processes.[9] The synthesis would logically culminate in the formation of the amide bond and the sulfonyl group attachment to the pyrrole core.
Mechanism of Action
This compound is a Class II capsid assembly modulator that exhibits a dual mechanism of action against HBV.[10]
1. Misdirection of Capsid Assembly: The primary mechanism involves binding to the HBV core protein (HBc) dimers, which are the building blocks of the viral capsid. This binding accelerates the kinetics of capsid assembly. However, this rapid assembly occurs without the essential packaging of the viral pregenomic RNA (pgRNA) and the viral polymerase. The resulting capsids are therefore "empty" and non-infectious, effectively halting the viral replication cycle.[5][10]
2. Inhibition of cccDNA Formation: this compound has also been shown to interfere with the establishment of the covalently closed circular DNA (cccDNA) pool in newly infected cells.[10] The cccDNA is a stable minichromosome in the nucleus of infected hepatocytes and serves as the template for all viral transcripts. By preventing the formation of new cccDNA, this compound may help to reduce the persistence of the virus.[10]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound in the HBV lifecycle.
Biological Activity
This compound has demonstrated potent and specific antiviral activity against HBV in various in vitro and in vivo models.
In Vitro Activity
The in vitro antiviral activity of this compound has been evaluated in several cell-based assays. Key quantitative data are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| EC50 (HBV DNA reduction) | HepG2.2.15 | Not explicitly stated, but showed dose-dependent reduction | [3] |
| EC50 (HBV DNA reduction) | Treatment-naïve patient cells | Dose-dependent reduction | [3] |
| EC90 (Viral Replication) | In vitro | >3x lower than steady-state trough plasma exposures | [2] |
Clinical Data
This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in healthy volunteers and patients with chronic HBV infection.
| Trial Phase | Population | Key Findings | Reference |
| Phase 1 | Healthy Adults | Well-tolerated at single doses up to 600 mg and multiple doses. Dose-proportional pharmacokinetics. | [2] |
| Phase 1 | Treatment-naïve CHB patients | Well-tolerated. Dose-dependent pharmacokinetics. Potent antiviral activity with significant reductions in HBV DNA and RNA. | [1][3] |
| Phase 2 (JADE) | CHB patients (with/without nucleos(t)ide analogue) | Pronounced reductions in HBV DNA and HBV RNA. Well-tolerated. Viral breakthrough with monotherapy due to resistance (T33N). | [10][11] |
Experimental Protocols
Detailed experimental protocols for the discovery and development of this compound are proprietary to Janssen. However, based on published literature for the characterization of HBV capsid assembly modulators, representative protocols are provided below.
HBV Capsid Assembly Assay (Native Agarose Gel Electrophoresis)
This assay is used to assess the effect of compounds on the formation of HBV capsids.
1. Cell Lysis:
-
Culture HBV-producing cells (e.g., HepG2.2.15) to confluence.
-
Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Native Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TBE buffer (Tris-borate-EDTA).
-
Mix the cell lysate supernatant with a native gel loading dye.
-
Load the samples onto the agarose gel.
-
Run the electrophoresis at a constant voltage at 4°C until the dye front reaches the bottom of the gel.
3. Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody against HBV core protein (HBcAg).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
The following diagram outlines the workflow for the HBV capsid assembly assay.
Caption: Workflow for HBV capsid assembly analysis.
HBV cccDNA Quantification Assay (qPCR)
This assay is used to quantify the amount of cccDNA in infected cells.
1. DNA Extraction:
-
Culture primary human hepatocytes or a suitable cell line (e.g., HepG2-NTCP) and infect with HBV.
-
Treat the infected cells with this compound or a control compound.
-
Isolate total DNA from the cells using a method that enriches for extrachromosomal DNA, such as a modified Hirt extraction.
2. Exonuclease Digestion:
-
To specifically quantify cccDNA, the extracted DNA must be treated with an exonuclease (e.g., Plasmid-Safe ATP-dependent DNase) that digests linear and relaxed circular DNA, leaving the covalently closed circular form intact.
3. Quantitative PCR (qPCR):
-
Perform qPCR using primers that are specific for the gap region of the HBV genome, which will only amplify the closed circular cccDNA.
-
Use a housekeeping gene (e.g., beta-globin) for normalization.
-
Quantify the cccDNA copy number relative to the cell number.
The following diagram illustrates the workflow for cccDNA quantification.
Caption: Workflow for HBV cccDNA quantification by qPCR.
Conclusion
This compound is a potent HBV capsid assembly modulator with a dual mechanism of action that has shown promise in preclinical and early clinical studies. Its ability to both disrupt the formation of infectious virions and inhibit the establishment of the persistent cccDNA reservoir makes it an important candidate in the development of a functional cure for chronic hepatitis B. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential. This technical guide provides a summary of the publicly available information on this compound to aid researchers in the field of antiviral drug development.
References
- 1. Native agarose gel electrophoresis for determination of viral capsid formation. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics and Antiviral Activity of Novel HBV Capsid Assembly Modulator, JNJ-56136379, in Non-cirrhotic, Treatment-naïve Patients with Chronic Hepatitis B [natap.org]
- 7. Safety, Pharmacokinetics and Antiviral Activity of Novel HBV Capsid Assembly Modulator, JNJ-56136379, in Patients with Chronic Hepatitis B [natap.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a new class of HBV capsid assembly modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
Preclinical Antiviral Profile of Bersacapavir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is a novel, orally bioavailable small molecule inhibitor of hepatitis B virus (HBV) replication.[1][2] It belongs to the class of capsid assembly modulators (CAMs), which represent a promising therapeutic strategy for achieving functional cure in patients with chronic hepatitis B.[1][2] this compound interferes with the critical process of viral nucleocapsid formation, leading to a potent antiviral effect. This technical guide provides a comprehensive overview of the preclinical antiviral activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, resistance profile, and relevant experimental methodologies.
Mechanism of Action
This compound exerts its antiviral activity through a dual mechanism of action that targets both the early and late stages of the HBV replication cycle.[2]
Primary Mechanism: Disruption of Capsid Assembly (Late Stage)
The primary mode of action involves binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits.[1] This interaction accelerates the kinetics of capsid assembly, leading to the formation of structurally normal but empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[2] Consequently, this prevents the encapsidation of the genetic material necessary for viral replication.
Secondary Mechanism: Inhibition of cccDNA Formation (Early Stage)
This compound also inhibits the de novo formation of covalently closed circular DNA (cccDNA), a key step in the establishment and persistence of HBV infection in the nucleus of hepatocytes.[2] By interfering with processes post-viral entry, this compound prevents the replenishment of the cccDNA pool, which is crucial for the transcription of viral RNAs and subsequent protein production.[2]
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action targeting early (cccDNA formation) and late (encapsidation) stages of the HBV lifecycle.
In Vitro Antiviral Activity
This compound has demonstrated potent and pan-genotypic antiviral activity in various in vitro models.
Table 1: In Vitro Efficacy of this compound against different HBV Genotypes
| HBV Genotype | Cell Line | EC50 (nM) | Reference |
| A | Transiently transfected Huh7 | 10-33 (median range) | [2] |
| B | Transiently transfected Huh7 | 10-33 (median range) | [2] |
| C | Transiently transfected Huh7 | 10-33 (median range) | [2] |
| D | Transiently transfected Huh7 | 17 (reference) | [2] |
| E | Transiently transfected Huh7 | 10-33 (median range) | [2] |
| F | Transiently transfected Huh7 | 10-33 (median range) | [2] |
| G | Transiently transfected Huh7 | 10-33 (median range) | [2] |
| H | Transiently transfected Huh7 | 10-33 (median range) | [2] |
Table 2: In Vitro Efficacy of this compound in Different Cell Models
| Cell Line | Parameter Measured | EC50 (nM) | Reference |
| HepG2.117 | Extracellular HBV DNA | 54 | [2] |
| Primary Human Hepatocytes (PHH) | Extracellular HBV DNA | 93 | [2] |
| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 876 | [2] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HepG2 | >25 | >463 (based on HepG2.117 EC50) | [3] |
Note: The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more favorable safety profile.
In Vivo Preclinical Efficacy
Preclinical studies in animal models have demonstrated the in vivo antiviral activity of this compound.
In a study utilizing an HBV transgenic mouse model, co-administration of this compound with an RNAi therapeutic resulted in a significant reduction in serum HBV DNA and HBsAg levels.[4] While specific monotherapy data from this study is not detailed, these findings support the in vivo efficacy of this compound as part of a combination regimen.
Preclinical studies in mice, rats, and dogs have shown that this compound is well-tolerated with liver-to-plasma ratios ranging from 6.0 to 18.3, indicating good distribution to the target organ.[2]
Resistance Profile
The emergence of drug resistance is a critical consideration for antiviral therapies. In vitro studies have identified specific amino acid substitutions in the HBV core protein that can confer resistance to this compound.
Table 4: In Vitro Resistance Profile of this compound
| Mutation | Fold Change in EC50 | Reference |
| T33N | Moderate (28-fold) | [5] |
Further detailed quantitative data on EC50 fold changes for a broader range of mutations are still emerging from ongoing research.
Experimental Protocols
In Vitro Antiviral Activity Assay (General Workflow)
Caption: A generalized workflow for determining the in vitro antiviral efficacy of this compound.
Detailed Methodologies:
-
Cell Culture: Human hepatoma cell lines such as HepG2, HepAD38 (an inducible HBV-expressing cell line), and Huh-7 are commonly used.[3][6] Primary human hepatocytes (PHHs) provide a more physiologically relevant model.[2][7]
-
HBV Genotypes: To assess pan-genotypic activity, cells are transiently transfected with plasmids encoding the genomes of different HBV genotypes (A-H).[2]
-
Compound Treatment: this compound is typically dissolved in DMSO and added to the cell culture medium at various concentrations.
-
Quantification of Antiviral Activity: The 50% effective concentration (EC50) is determined by measuring the reduction in viral replication markers. Extracellular HBV DNA is commonly quantified from the cell culture supernatant using quantitative polymerase chain reaction (qPCR). Intracellular HBV RNA can be measured by reverse transcription-qPCR (RT-qPCR).
-
Cytotoxicity Assay (CC50 Determination): The 50% cytotoxic concentration (CC50) is determined in parallel with the antiviral assays. This is often done using assays that measure cell viability, such as the MTS or SRB assay.[8][9]
cccDNA Formation Assay
Caption: Experimental workflow for assessing the inhibitory effect of this compound on de novo cccDNA formation.
Detailed Methodologies:
-
Cell System: Primary human hepatocytes (PHHs) or differentiated HepaRG cells are used as they support de novo HBV infection and cccDNA formation.[2][10]
-
Infection and Treatment: Cells are pre-treated with this compound before and during infection with a high-titer HBV inoculum.
-
cccDNA Extraction: Covalently closed circular DNA is selectively extracted from total cellular DNA using a Hirt extraction procedure.
-
Quantification: The amount of cccDNA is quantified using Southern blot analysis or a specific qPCR assay.[11][12][13]
Conclusion
This compound is a potent HBV capsid assembly modulator with a dual mechanism of action that effectively inhibits viral replication in vitro and in vivo. Its pan-genotypic activity and ability to inhibit cccDNA formation make it a promising candidate for inclusion in combination therapies aimed at achieving a functional cure for chronic hepatitis B. Further preclinical and clinical studies will continue to delineate its full therapeutic potential and resistance profile.
References
- 1. Selection of the highly replicative and partially multidrug resistant rtS78T HBV polymerase mutation during TDF-ETV combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Frontiers | A hepatitis B virus-derived peptide combined with HBsAg exerts an anti-HBV effect in an HBV transgenic mouse model as a therapeutic vaccine [frontiersin.org]
- 5. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Favipiravir Inhibits Hepatitis A Virus Infection in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hepatitis B virus via selective apoptosis modulation by Chinese patent medicine Liuweiwuling Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights on Molecular Mechanism of Hepatitis B Virus Covalently Closed Circular DNA Formation | MDPI [mdpi.com]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
Bersacapavir's Impact on Hepatitis B Virus cccDNA Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its elimination a central goal for a functional cure. Bersacapavir (also known as JNJ-56136379), a novel capsid assembly modulator (CAM), has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual role in disrupting HBV capsid assembly and inhibiting the de novo formation of cccDNA. We present available quantitative data from preclinical studies, detail relevant experimental protocols for cccDNA quantification, and visualize the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Dual Mechanism of Action
This compound is an orally bioavailable small molecule that belongs to the class of HBV capsid assembly modulators.[1] It interferes with the HBV replication cycle through a dual mechanism of action, targeting both late and early stages of viral proliferation.[2]
-
Primary Mechanism (Late Stage): this compound binds to the core protein dimers of HBV, accelerating the kinetics of capsid assembly. This leads to the formation of structurally normal but empty capsids, devoid of the pregenomic RNA (pgRNA) and the viral polymerase essential for reverse transcription.[2] This action effectively halts the production of new infectious virions.
-
Secondary Mechanism (Early Stage): Crucially for the focus of this guide, this compound also inhibits the de novo formation of cccDNA from incoming relaxed circular DNA (rcDNA).[2][3] This occurs at a post-entry step, preventing the replenishment of the nuclear cccDNA pool, a key factor in the persistence of HBV infection.[2]
Quantitative Analysis of this compound's Effect on HBV cccDNA
Preclinical studies in primary human hepatocytes (PHHs) have provided quantitative data on the efficacy of this compound in inhibiting HBV replication and cccDNA formation. The following tables summarize the key findings from these in vitro experiments.
| Parameter | Cell Model | Median EC50 | Median EC90 | Reference |
| Extracellular HBV DNA Reduction | HBV-infected PHHs | 93 nM | 378 nM | [2] |
| Intracellular HBV RNA Reduction (indicative of cccDNA formation inhibition) | HBV-infected PHHs | 876 nM | 4,019 nM | [2] |
| HBV Replication Inhibition | HepG2.117 cells | 54 nM | Not Reported | [2] |
Table 1: In Vitro Efficacy of this compound Against HBV
EC50: Half-maximal effective concentration; EC90: 90% effective concentration; nM: nanomolar; PHHs: Primary Human Hepatocytes.
It is important to note that higher concentrations of this compound are required to inhibit cccDNA formation compared to the reduction of extracellular HBV DNA.[2] This may suggest subtle differences in the binding pocket of the core protein in its dimeric state versus its state within a preformed capsid.[2]
Clinical Trial Data:
The phase 2b clinical trials, REEF-1 and REEF-2, evaluated the safety and efficacy of this compound in combination with other antiviral agents in patients with chronic hepatitis B.[4][5] The primary endpoints in these trials were focused on serum markers such as HBsAg and HBV DNA levels, and the proportion of patients meeting criteria for stopping nucleos(t)ide analogue (NA) therapy.[4] To date, specific quantitative data on the reduction of intrahepatic cccDNA from these clinical trials have not been reported in the primary publications.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound's effect on HBV cccDNA.
In Vitro HBV Infection of Primary Human Hepatocytes (PHHs)
This protocol is foundational for assessing the impact of antiviral compounds on the entire HBV life cycle, including cccDNA formation.
-
Cell Seeding: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated plates.
-
HBV Inoculation: After cell attachment and recovery, the culture medium is replaced with fresh medium containing HBV inoculum.
-
Compound Administration: this compound or other test compounds are added concurrently with the viral inoculum to assess the inhibition of de novo cccDNA formation. To evaluate the effect on established infection, the compound is added at a later time point (e.g., 4-5 days post-infection).[2]
-
Incubation: The infected cells are incubated for a defined period, with regular medium changes.
-
Sample Collection: At the end of the incubation period, supernatant is collected for the analysis of extracellular HBV DNA and viral antigens. The cells are harvested for the extraction of intracellular viral nucleic acids, including cccDNA.
Quantification of HBV cccDNA by qPCR
A reliable method for specifically quantifying cccDNA is crucial, as it exists in the presence of other viral DNA replicative intermediates.
-
DNA Extraction: Total DNA is extracted from the harvested PHHs using a commercial kit.
-
Exonuclease Digestion: To eliminate contaminating relaxed circular and double-stranded linear HBV DNA, the extracted DNA is treated with an ATP-dependent DNase or T5 exonuclease. These enzymes selectively digest linear and nicked circular DNA, leaving the covalently closed circular DNA intact.
-
Quantitative PCR (qPCR): The digested DNA is then subjected to qPCR using primers and probes specific for a conserved region of the HBV genome. A standard curve generated from a plasmid containing the HBV genome is used to quantify the absolute copy number of cccDNA.
-
Normalization: The cccDNA copy number is typically normalized to the amount of a host housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.
Southern Blot Analysis for cccDNA Confirmation
Southern blot is considered the gold standard for the specific detection of different HBV DNA forms, including cccDNA.
-
DNA Extraction: A modified Hirt extraction method is often used to selectively extract low molecular weight DNA, enriching for episomal DNA like cccDNA.
-
Agarose Gel Electrophoresis: The extracted DNA is separated by size and conformation on an agarose gel. The supercoiled cccDNA migrates faster than the relaxed circular and double-stranded linear forms.
-
DNA Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is incubated with a labeled DNA probe specific for the HBV genome.
-
Detection: The signal from the hybridized probe is detected using autoradiography or a digital imaging system, allowing for the visualization and relative quantification of the different HBV DNA species.
Visualizing Pathways and Workflows
This compound's Dual Mechanism of Action
The following diagram illustrates the two key points of intervention of this compound in the HBV life cycle.
Caption: this compound's dual inhibitory effect on the HBV life cycle.
Experimental Workflow for In Vitro cccDNA Quantification
This diagram outlines the key steps in determining the effect of a compound on HBV cccDNA levels in a cell culture model.
Caption: Workflow for quantifying this compound's effect on HBV cccDNA.
Conclusion and Future Directions
This compound represents a significant advancement in the development of anti-HBV therapeutics due to its dual mechanism of action. Preclinical data clearly demonstrate its ability to not only prevent the formation of new infectious virions but also to inhibit the de novo formation of the persistent cccDNA reservoir. While the lack of reported clinical data on intrahepatic cccDNA reduction is a current limitation, the potent antiviral activity observed in clinical trials in terms of serum HBV DNA and RNA reduction is encouraging. Future research should focus on directly assessing the impact of this compound on the cccDNA pool in patients, potentially through liver biopsy substudies in ongoing or future clinical trials. A deeper understanding of its long-term effects on cccDNA stability and transcriptional activity will be critical in realizing the potential of this compound to contribute to a functional cure for chronic hepatitis B.
References
Bersacapavir: A Technical Overview of a Novel Hepatitis B Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is an investigational small molecule drug being developed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It belongs to a class of antiviral agents known as capsid assembly modulators (CAMs).[3] this compound interferes with a critical step in the HBV life cycle, the assembly of the viral capsid, thereby suppressing viral replication.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C16H14F4N4O3S.[2] Its structure features a central pyrrole ring with several functional group substitutions that are crucial for its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide |
| CAS Number | 1638266-40-6[2] |
| PubChem CID | 121294984[5] |
| DrugBank ID | DB19035[6] |
| Synonyms | JNJ-56136379, JNJ-6379[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H14F4N4O3S | PubChem[5] |
| Molecular Weight | 418.37 g/mol | Wikipedia[2] |
| XLogP3 (Computed) | 2.2 | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 8 | PubChem[5] |
| Rotatable Bond Count | 5 | PubChem[5] |
| Solubility | Soluble in DMSO and Corn Oil.[3] | MedchemExpress[3] |
Mechanism of Action
This compound is a Class II (or Type II) HBV capsid assembly modulator.[7] Its primary mechanism of action involves binding to the core protein (HBc) dimers of the hepatitis B virus.[3] This binding event accelerates the kinetics of capsid assembly, leading to the formation of non-infectious, empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[7] By preventing the encapsidation of the viral genome, this compound effectively halts a critical step in the HBV replication cycle.
A secondary mechanism of action has also been proposed, where this compound may interfere with the establishment of new covalently closed circular DNA (cccDNA) molecules in the nucleus of infected hepatocytes.[4] cccDNA serves as the transcriptional template for all viral RNAs and is the basis for the persistence of HBV infection.
Figure 1: Mechanism of Action of this compound in Inhibiting HBV Capsid Assembly.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are largely proprietary. However, based on the available literature for HBV capsid assembly modulators, the following outlines generalized methodologies.
Chemical Synthesis
The synthesis of this compound has been reported to start from N-methylpyrrole.[2] The detailed synthetic route is not publicly available but would likely involve a multi-step process to build the substituted pyrrole core and couple the various functional groups. A general workflow for the synthesis of a similar compound might involve:
Figure 2: Generalized Synthetic Workflow for a this compound-like Molecule.
In Vitro Antiviral Activity Assay
The antiviral activity of this compound can be assessed in HBV-producing cell lines, such as HepG2.2.15 cells.
-
Cell Culture: Maintain HepG2.2.15 cells in appropriate culture medium.
-
Compound Treatment: Seed cells in multi-well plates and treat with serial dilutions of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a defined period (e.g., 6-9 days), with periodic media and compound changes.
-
Quantification of Viral Markers:
-
HBV DNA: Extract viral DNA from the cell culture supernatant and quantify using quantitative PCR (qPCR).
-
HBsAg and HBeAg: Measure the levels of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage inhibition of viral markers against the compound concentration.
-
Cytotoxicity Assay: Concurrently, assess the cytotoxicity of the compound in the same cell line using an appropriate method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Capsid Assembly Assay
The direct effect of this compound on capsid assembly can be monitored using various biophysical techniques.
-
Protein Expression and Purification: Express and purify recombinant HBV core protein (HBc) dimers.
-
Assembly Reaction: Induce capsid assembly by adding the HBc dimers to a suitable buffer, in the presence and absence of this compound.
-
Monitoring Assembly:
-
Electron Microscopy: Visualize the morphology of the assembled capsids (or aberrant structures) by transmission electron microscopy.
-
Size Exclusion Chromatography: Analyze the size distribution of the assembled particles.
-
Native Agarose Gel Electrophoresis: Separate assembled capsids from unassembled dimers and visualize by Western blotting with an anti-HBc antibody.
-
Pharmacokinetics
Limited pharmacokinetic data for this compound in humans is available from a Phase 1 study in participants with moderate hepatic impairment and a drug-drug interaction study.[8][9]
Table 3: Summary of Human Pharmacokinetic Findings
| Study Population | Key Findings | Reference |
| Moderate Hepatic Impairment | Plasma exposure of this compound was 1.1- to 1.3-fold higher compared to individuals with normal liver function, but this was not considered clinically relevant. | [9] |
| Drug-Drug Interaction Study | Co-administration with itraconazole (a strong CYP3A inhibitor) increased this compound AUC by 38%. This compound is a weak inducer of CYP3A. | [8] |
Note: A comprehensive preclinical pharmacokinetic profile in various animal models (rat, dog, monkey) is not publicly available.
Clinical Efficacy and Safety
This compound has been evaluated in several clinical trials, most notably the Phase 2b REEF-1 and REEF-2 studies, in combination with other anti-HBV agents.
REEF-1 Study (NCT03982186)
This study evaluated the efficacy and safety of this compound in combination with the siRNA JNJ-73763989 and a nucleos(t)ide analogue (NA).[10][11][12]
Table 4: Key Results from the REEF-1 Study at Week 48
| Treatment Group | Proportion of Patients Meeting NA Stopping Criteria* |
| JNJ-6379 (this compound) dual group | 0% |
| JNJ-3989 dual 40 mg group | 5% |
| JNJ-3989 dual 100 mg group | 16% |
| JNJ-3989 dual 200 mg group | 19% |
| Triple group (JNJ-3989 + this compound + NA) | 9% |
| Control (NA + placebo) | 2% |
*NA stopping criteria: ALT <3 x ULN, HBV DNA < LLOQ, HBeAg negative, and HBsAg <10 IU/mL.
The study concluded that while treatment with JNJ-3989 led to a dose-dependent response for meeting NA-stopping criteria, it rarely led to HBsAg seroclearance.[10] The addition of this compound did not appear to enhance the primary endpoint in this study. The treatment regimens were generally well-tolerated.[11]
REEF-2 Study (NCT04129554)
This study assessed a finite 48-week treatment with JNJ-3989, this compound, and an NA in virologically suppressed, HBeAg-negative patients.[1][13]
The primary endpoint, functional cure (off-treatment HBsAg seroclearance), was not achieved by any patient at 24 or 48 weeks of follow-up.[1] However, the active treatment arm showed a pronounced on-treatment reduction in mean HBsAg from baseline at week 48 compared to the control arm (1.89 vs. 0.06 log10 IU/mL; p = 0.001).[1] A higher proportion of patients in the active arm maintained significant HBsAg reduction and had fewer off-treatment virologic relapses and ALT flares compared to the control group.[1]
Conclusion
This compound is a potent HBV capsid assembly modulator that effectively inhibits viral replication in vitro by inducing the formation of non-infectious, empty capsids. While it has shown a favorable safety profile in clinical trials, its efficacy in combination with other agents for achieving a functional cure for chronic hepatitis B is still under investigation. The available data suggest that while this compound contributes to viral suppression, further research is needed to optimize its role in finite treatment regimens for chronic HBV infection. This technical guide provides a summary of the current public knowledge on this compound to aid researchers and drug development professionals in their understanding of this novel antiviral agent.
References
- 1. JNJ-73763989 and this compound treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H14F4N4O3S | CID 121294984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of JNJ-73763989 and JNJ-56136379 (this compound) in Participants With Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (this compound) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
Introduction: The Hepatitis B Virus Core Protein as a Therapeutic Target
An In-depth Technical Guide to the Bersacapavir Binding Site on the HBV Core Protein
For Researchers, Scientists, and Drug Development Professionals
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stability of a unique viral DNA intermediate, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes.[1][2] This cccDNA minichromosome serves as the transcriptional template for all viral RNAs, making its formation and maintenance critical for the viral lifecycle.[1][2][3]
The HBV core protein (HBc) is a multifunctional, 183-amino acid protein that is essential for viral replication.[4][5] Its primary role is to self-assemble into icosahedral capsids, which are predominantly composed of 120 HBc dimers.[4][5] This capsid is not merely a structural container; it is a dynamic compartment crucial for several key viral processes:
-
Encapsidation: Packaging the pregenomic RNA (pgRNA) along with the viral polymerase.[6]
-
Reverse Transcription: Providing the microenvironment for the reverse transcription of pgRNA into the relaxed circular DNA (rcDNA) genome.[4]
-
Intracellular Trafficking: Transporting the newly formed rcDNA-containing capsids to the nucleus to replenish the cccDNA pool or to the endoplasmic reticulum for envelopment and secretion as new virions.[6][7]
Given its central and pleiotropic role in the HBV lifecycle, the core protein represents a highly attractive target for novel antiviral therapies.[8] Disrupting its function can interfere with multiple stages of viral replication. One of the most promising strategies targeting HBc is the use of Capsid Assembly Modulators (CAMs).
This compound: A Class E Capsid Assembly Modulator
This compound (also known as JNJ-56136379 or JNJ-6379) is a potent, orally administered Capsid Assembly Modulator of the CAM-E class developed for the treatment of chronic hepatitis B. CAMs are small molecules designed to interfere with the normal process of viral capsid formation.[9] this compound binds directly to the HBc protein, inducing a profound antiviral effect through a dual mechanism of action.[10]
Mechanism of Action
This compound disrupts HBV replication through two primary interconnected pathways:
-
Acceleration of Aberrant Capsid Assembly: The principal mechanism involves binding to HBc dimers and accelerating the kinetics of capsid assembly.[10] This rapid assembly process occurs before the pgRNA-polymerase complex can be packaged. The result is the formation of structurally normal, but empty and therefore non-functional, viral capsids.[10]
-
Inhibition of cccDNA Formation: By preventing the proper encapsidation of pgRNA, this compound effectively halts the production of new rcDNA-containing nucleocapsids. This blockade disrupts the intracellular amplification pathway where newly synthesized capsids are transported back to the nucleus to maintain the cccDNA pool. This secondary mechanism inhibits the de novo formation of cccDNA, a critical step for viral persistence.[10]
The following diagram illustrates the key stages of the HBV lifecycle and highlights the points of intervention for this compound.
The this compound Binding Site
This compound binds with high affinity to a specific, conserved hydrophobic pocket located at the interface between two HBc dimers.[11] This "dimer-dimer" interface is critical for the geometric interactions required to form a stable icosahedral capsid.[5] By occupying this pocket, this compound acts as a molecular "glue," stabilizing and promoting protein-protein interactions that lead to the accelerated and aberrant assembly kinetics characteristic of its mechanism of action.[5][12]
The binding site is composed of residues from one HBc subunit, which forms the surface and pocket, while a C-terminal helix from an adjacent subunit in the growing capsid forms a "lid" over the compound.[5] This allosteric modulation locks the core proteins into a conformation that is highly favorable for assembly, bypassing the normal regulatory checks that ensure pgRNA is packaged.[13]
Quantitative Analysis of this compound Activity
The antiviral potency and pharmacological properties of this compound have been characterized through in vitro assays and clinical studies.
In Vitro Antiviral Efficacy
This compound demonstrates potent antiviral activity across a wide range of HBV genotypes. The median 50% effective concentration (EC50) values are consistently in the low nanomolar range, indicating high potency.
| HBV Genotype | Median EC50 (nM) |
| A | 10 |
| B | 14 |
| C | 12 |
| D (Reference) | 17 |
| E | 33 |
| F | 11 |
| G | 11 |
| H | 10 |
| Table 1: Antiviral Activity of this compound Against a Panel of HBV Genotypes. Data derived from in vitro studies with clinical isolates.[10] |
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion. A Phase 1 drug-drug interaction study provided key insights into this compound's metabolism, primarily via the Cytochrome P450 3A (CYP3A) pathway.
| Parameter | Condition | Value / Effect |
| AUC (Area Under Curve) | Co-administered with Itraconazole (strong CYP3A inhibitor) | Increased by 38%[14] |
| Cmax (Max Concentration) | Co-administered with Itraconazole | No significant effect[14] |
| Effect on Midazolam | This compound effect on a CYP3A substrate | Reduced Cmax and AUC by 42%-54% (weak inducer)[14] |
| Effect on Ethinyl Estradiol | This compound effect on a contraceptive component | Increased AUC by 1.6-fold[14] |
| Table 2: Summary of Pharmacokinetic Interactions of this compound (JNJ-56136379).[14] |
Resistance to this compound
As with other antiviral agents, resistance to CAMs can emerge through mutations in the target protein. For this compound, resistance is associated with amino acid substitutions within or near the hydrophobic binding pocket on the HBc protein.[10][15] These mutations can reduce the binding affinity of the drug, thereby decreasing its efficacy. A mutation is typically defined as conferring resistance if it causes a twofold or greater increase in the EC50 value compared to the wild-type virus.[10] While specific, clinically derived resistance profiles for this compound are still being fully characterized, mutations at key positions within the core protein have been identified through in vitro studies as conferring resistance to various CAMs that share the same binding site.[8][15]
Key Experimental Methodologies
The characterization of this compound and its binding site relies on a suite of specialized biochemical and virological assays. Below are generalized protocols for key experiments.
Protocol: HBV Replicon Assay for EC50 Determination
This assay measures the ability of a compound to inhibit HBV replication in a stable cell line that contains an integrated copy of the HBV genome.
-
Cell Culture: Seed HepG2.2.15 cells (or similar HBV replicon-containing cell line) in 96-well plates and allow them to reach confluence, which is necessary for high-level viral replication.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).
-
Incubation: Treat the cells with the compound daily for 7-9 consecutive days to allow for multiple rounds of replication and to observe the compound's effect.[16]
-
DNA Extraction: After the treatment period, lyse the cells and extract total intracellular DNA.
-
Quantification of HBV DNA: Measure the amount of HBV DNA replicative intermediates using quantitative PCR (qPCR) with primers specific for the HBV genome.
-
Data Analysis: Normalize the HBV DNA levels to a housekeeping gene to account for differences in cell number. Plot the percentage of HBV DNA inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Protocol: Thermal Shift Assay (TSA) for Direct Binding
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, confirming direct interaction.[17][18]
-
Protein Preparation: Purify recombinant HBV core protein (e.g., the Cp149 assembly domain).[17]
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing a fixed concentration of the purified HBc protein, a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins, and varying concentrations of this compound.[17]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly increase the temperature in small increments (e.g., from 25°C to 95°C), measuring fluorescence at each step.[19]
-
Data Acquisition: As the protein unfolds with increasing temperature, the dye will bind and fluoresce, generating a melting curve.[17]
-
Data Analysis: The midpoint of the transition in the melting curve is the Tm. Calculate the change in melting temperature (ΔTm) between the protein alone and the protein-ligand samples. A significant ΔTm indicates direct binding.[19]
Protocol: In Vitro Capsid Assembly Assay
This assay assesses the effect of a compound on the formation of HBV capsids from purified HBc dimers. Size Exclusion Chromatography (SEC) is commonly used to separate assembled capsids (large) from dimers (small).[16][20]
-
Reaction Preparation: Purify recombinant HBc dimers. Incubate the dimers (e.g., at 10 µM) with this compound or a vehicle control for 30 minutes at 37°C to allow for binding.[16]
-
Initiate Assembly: Induce capsid assembly by adding a salt solution (e.g., to a final concentration of 150 mM NaCl). Allow the reaction to equilibrate for several hours or overnight at 37°C.[16]
-
Size Exclusion Chromatography (SEC): Inject the reaction mixture onto an SEC column (e.g., Superose 6) equilibrated in the assembly buffer.[16][20]
-
Analysis: Monitor the elution profile using UV absorbance at 280 nm. Assembled capsids will elute in the void volume or early fractions, while free dimers will elute later.
-
Interpretation: Compare the chromatograms of the treated and untreated samples. An increase in the capsid peak and a corresponding decrease in the dimer peak in the this compound-treated sample indicates that the compound promotes capsid assembly.[21]
Protocol: cccDNA Quantification by qPCR
This protocol aims to specifically quantify the amount of cccDNA in infected cells, distinguishing it from other viral DNA forms.
-
Cell Culture and Infection: Infect a permissive cell line (e.g., HepG2-NTCP) with HBV. Treat the cells with this compound at various concentrations for a defined period (e.g., 7-10 days).[22]
-
DNA Extraction: Harvest the cells and perform a specialized DNA extraction (e.g., Hirt extraction) designed to enrich for low-molecular-weight episomal DNA like cccDNA and remove the bulk of host chromosomal DNA.[22]
-
Nuclease Digestion: Treat the extracted DNA with a nuclease, such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease. These enzymes will selectively digest linear and relaxed circular DNA (i.e., replicative intermediates) while leaving the covalently closed circular DNA intact.[22][23]
-
qPCR Analysis: Perform qPCR using primer sets that are specific for the amplification of cccDNA. This often involves primers that span the gap region of rcDNA, such that only the repaired cccDNA molecule can serve as a template.[24][25]
-
Data Normalization and Analysis: Quantify the absolute copy number of cccDNA using a standard curve. Normalize the results to a cellular housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency. Compare the cccDNA levels in treated versus untreated cells to determine the inhibitory effect of this compound.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for chronic hepatitis B. Its mechanism, centered on the allosteric modulation of capsid assembly, targets a crucial nexus in the viral lifecycle. By binding to a specific hydrophobic pocket at the HBc dimer-dimer interface, this compound effectively hijacks the assembly process, leading to the formation of empty capsids and preventing the replenishment of the persistent cccDNA reservoir. A thorough understanding of this binding site, the resulting mechanism of action, and the quantitative methods used for its characterization is essential for the ongoing development of this and future generations of capsid assembly modulators aimed at achieving a functional cure for HBV.
References
- 1. mdpi.com [mdpi.com]
- 2. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Naturally Occurring Core Protein Mutations Compensate for the Reduced Replication Fitness of a Lamivudine-Resistant HBV Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA [en.bio-protocol.org]
- 25. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Bersacapavir: An Early Stage Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bersacapavir (formerly JNJ-56136379) is an investigational novel oral hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated potent antiviral activity in early studies. By targeting the viral core protein, this compound disrupts the HBV life cycle through a dual mechanism of action: it accelerates the assembly of empty, non-functional viral capsids and inhibits the de novo formation of covalently closed circular DNA (cccDNA), the stable viral reservoir in infected hepatocytes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound based on data from early preclinical and clinical studies, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics.
Mechanism of Action
This compound is a direct-acting antiviral agent that targets the HBV core protein (HBc), a critical component for multiple stages of the viral life cycle.[1] It binds to a hydrophobic pocket at the interface of HBc protein dimers, which are the building blocks of the viral capsid.[1][2] This interaction allosterically modulates the core protein, leading to two key antiviral effects:
-
Aberrant Capsid Assembly: this compound accelerates the kinetics of capsid assembly, forcing the formation of capsids that are devoid of the viral pregenomic RNA (pgRNA) and the viral polymerase.[3] These "empty" capsids are morphologically normal but non-infectious as they lack the genetic material necessary for replication.[3]
-
Inhibition of cccDNA Formation: By interfering with the proper formation of nucleocapsids, this compound indirectly inhibits the establishment of new cccDNA molecules.[3] The formation of cccDNA from relaxed circular DNA (rcDNA) is a crucial step for the persistence of HBV infection.
This dual mechanism of action not only suppresses viral replication but also has the potential to reduce the pool of cccDNA, a key goal for achieving a functional cure for chronic hepatitis B.
Caption: this compound's dual mechanism of action on the HBV life cycle.
Pharmacodynamics: In Vitro Antiviral Activity
The antiviral potency of this compound has been evaluated in various in vitro cell-based assays. In HBV-producing hepatoma cell lines, such as HepG2.2.15, this compound has demonstrated potent inhibition of viral replication.
| Parameter | Cell Line | Value (nM) | Reference |
| EC50 (Genotype D) | HepG2.2.15 | 17 | [4] |
| Median EC50 (Genotypes A-H) | Various | 10 - 33 | [4] |
These studies indicate that this compound is a potent inhibitor of HBV replication across a broad range of genotypes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in early clinical trials involving healthy volunteers and patients with chronic hepatitis B.
Absorption and Distribution
Following oral administration, this compound is absorbed, and its exposure, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner for single doses ranging from 25 mg to 300 mg.[5]
Metabolism and Excretion
In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[3] Co-administration with a strong CYP3A inhibitor, itraconazole, resulted in a 38% increase in the AUC of this compound, indicating a modest drug-drug interaction potential.[6]
Human Pharmacokinetics
Table 1: Single Ascending Dose Pharmacokinetics in Healthy Volunteers (Mean)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| 25 mg | Data not available | Data not available | Data not available |
| 75 mg | Data not available | Data not available | Data not available |
| 150 mg | Data not available | Data not available | Data not available |
| 300 mg | Data not available | Data not available | Data not available |
Table 2: Multiple Dose Pharmacokinetics in Healthy Volunteers (Mean)
| Dose Regimen | Cmax (ng/mL) | Trough Concentration (ng/mL) | AUC (ng·h/mL) | Half-life (hr) |
| 150 mg BID for 2 days, then 100 mg QD for 10 days | Data not available | Data not available | Data not available | 103 - 148 |
Following multiple dosing, steady-state plasma concentrations of this compound were achieved by day 8.[5] The long terminal half-life of 103 to 148 hours supports once-daily dosing.[3]
Table 3: Pharmacokinetics in Patients with Moderate Hepatic Impairment (Single 250 mg Dose)
| Parameter | Healthy Subjects | Moderate Hepatic Impairment | Fold Increase |
| Plasma Exposure (AUC) | Not specified | Not specified | 1.1 - 1.3 |
Plasma exposure to this compound was modestly higher in participants with moderate hepatic impairment compared to those with normal liver function; however, these increases were not considered clinically relevant.[7]
Experimental Protocols
In Vitro Antiviral Activity Assay (HepG2.2.15 Cells)
Objective: To determine the 50% effective concentration (EC50) of this compound for the inhibition of HBV DNA replication.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: The treated cells are incubated for a defined period (e.g., 6-8 days) to allow for multiple rounds of viral replication.
-
HBV DNA Extraction: Extracellular HBV DNA is isolated from the cell culture supernatant.
-
HBV DNA Quantification: The amount of HBV DNA is quantified using a real-time quantitative polymerase chain reaction (qPCR) assay targeting a conserved region of the HBV genome.
-
Data Analysis: The percentage of inhibition of HBV DNA replication at each drug concentration is calculated relative to the vehicle control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Caption: Workflow for the in vitro antiviral activity assay.
Conclusion
Early studies on this compound reveal a promising pharmacological profile for a novel anti-HBV agent. Its unique dual mechanism of action, potent pan-genotypic antiviral activity, and favorable pharmacokinetic properties, including a long half-life supporting once-daily dosing, highlight its potential as a component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. Further clinical development is warranted to fully elucidate its efficacy and safety profile.
References
- 1. Hepatitis B virus core protein dimer-dimer interface is critical for viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics, Safety and Tolerability of JNJ-56136379, a Novel Hepatitis B Virus Capsid Assembly Modulator, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of JNJ-73763989 and JNJ-56136379 (this compound) in Participants With Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assays of Bersacapavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM).[1][2] It exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.[2][3] These application notes provide detailed protocols for the in vitro assessment of this compound's antiviral activity, cytotoxicity, and resistance profile.
Mechanism of Action
This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc), leading to the accelerated assembly of non-functional, empty capsids.[1][2] This process prevents the encapsidation of pregenomic RNA (pgRNA) and the viral polymerase, thereby halting HBV replication.[3] A secondary mechanism involves the inhibition of the formation of new covalently closed circular DNA (cccDNA) from incoming virions.[2][3]
Caption: this compound's dual mechanism of action on the HBV life cycle.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various cell-based assays.
Table 1: In Vitro Antiviral Activity of this compound against HBV
| Cell Line | Assay Endpoint | EC50 (nM) | EC90 (nM) | Reference |
| HepG2.117 | Intracellular HBV DNA | 54 (median) | - | [2] |
| HepG2.2.15 | Extracellular HBV DNA | - | - | [1] |
| Primary Human Hepatocytes (PHH) | Extracellular HBV DNA (co-treatment) | 93 (median) | - | [2] |
| Primary Human Hepatocytes (PHH) | Extracellular HBV DNA (post-infection) | 102 (median) | 376 (median) | [3] |
| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 876 (median) | 4019 (median) | [3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| HepG2 | Resazurin assay | >50 | [1] |
| HepG2.117 | ATP quantification | >0.5 | [4] |
Experimental Protocols
Antiviral Activity Assay in Stably Transfected Hepatoma Cell Lines (e.g., HepG2.117)
This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction of intracellular HBV DNA.
References
- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Quantification of Bersacapavir in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersacapavir is an investigational novel inhibitor of HIV-1 capsid function, representing a promising new class of antiretroviral drugs. To support pharmacokinetic and toxicokinetic studies during its clinical development, a robust, sensitive, and specific bioanalytical method for the quantification of this compound in human plasma is essential. This document provides a detailed application note and a representative protocol for the determination of this compound concentrations in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: As of the writing of this document, a specific, validated LC-MS/MS method for this compound has not been published in peer-reviewed literature. The following protocol is a representative method developed based on established bioanalytical techniques for other antiviral compounds with similar characteristics, such as Lenacapavir. This protocol is intended to serve as a comprehensive starting point for method development and validation in a regulated bioanalytical laboratory.
Principle of the Method
The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-¹³C,²H₃ (or a suitable analog as an internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K₂EDTA as anticoagulant)
-
Calibrated pipettes and tips
-
Microcentrifuge tubes
-
96-well plates (optional, for high-throughput analysis)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh the reference standards of this compound and the internal standard.
-
Dissolve in an appropriate solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the internal standard primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown study samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike the appropriate amount of this compound working solution.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile to the blank).
-
Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Add 150 µL of water containing 0.1% formic acid to the supernatant.
-
Seal the plate or cap the vials and vortex briefly before placing in the autosampler.
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions and should be optimized during method development.
| Parameter | Proposed Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions, and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined experimentally |
| This compound | Propose m/z based on molecular weight |
| Internal Standard | Propose m/z based on molecular weight |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation Parameters
The bioanalytical method should be validated according to the guidelines of the FDA and/or EMA. The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of this compound and the internal standard.
-
Linearity and Range: A calibration curve with a blank, a zero standard, and at least six non-zero concentrations should be prepared. The linearity should be evaluated by a weighted (1/x² or 1/x) linear regression. A typical range could be 0.1 to 500 ng/mL.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be determined by analyzing replicate quality control samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Recovery: The extraction recovery of this compound should be determined at LQC, MQC, and HQC levels by comparing the peak areas of extracted samples to those of post-extraction spiked samples.
-
Matrix Effect: Assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions at LQC and HQC levels.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Data Presentation
The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.1 - 500 | Weighted (1/x²) | ≥ 0.995 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 0.1 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| LQC | 0.3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | 50 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| HQC | 400 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85% | 85-115% |
| HQC | 400 | > 85% | 85-115% |
Table 4: Stability of this compound in Human Plasma
| Stability Condition | Duration | Temperature | Accuracy (% of Nominal) |
| Short-term (Bench-top) | 8 hours | Room Temp. | 85-115% |
| Long-term | 90 days | -80°C | 85-115% |
| Freeze-Thaw Cycles | 3 cycles | -80°C to RT | 85-115% |
| Post-preparative (Autosampler) | 24 hours | 10°C | 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound from human plasma.
Bioanalytical Method Validation Pathway
Application Notes and Protocols: Co-administration of Bersacapavir and siRNA JNJ-73763989 for the Treatment of Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with researchers actively exploring novel therapeutic strategies to achieve a functional cure. This document outlines the application and protocols for the combined use of two investigational agents, Bersacapavir (also known as JNJ-56136379 or JNJ-6379) and JNJ-73763989 (JNJ-3989), for the treatment of chronic hepatitis B. This compound is a capsid assembly modulator that disrupts HBV replication, while JNJ-73763989 is a small interfering RNA (siRNA) that targets and degrades all HBV RNA transcripts. The combination of these two agents, often in conjunction with a nucleos(t)ide analogue (NA), represents a multi-pronged approach to suppressing all key aspects of the HBV lifecycle.
These notes provide a summary of the mechanism of action, key clinical trial data, and detailed protocols for essential experiments to evaluate the efficacy of this combination therapy.
Mechanism of Action
The synergistic effect of this compound and JNJ-73763989 stems from their distinct and complementary mechanisms of action targeting different stages of the HBV life cycle.
This compound (JNJ-56136379): Capsid Assembly Modulator
This compound is a novel oral HBV capsid assembly modulator. It functions by binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits. This interaction interferes with the normal process of nucleocapsid assembly. This compound accelerates the rate and extent of capsid assembly, leading to the formation of morphologically intact but empty viral capsids that lack the viral genome (pre-genomic RNA, or pgRNA) and the viral polymerase. This disruption of pgRNA encapsidation is the primary mechanism by which this compound inhibits HBV replication. A secondary mechanism involves interfering with the disassembly of incoming capsids, which can hinder the formation of new covalently closed circular DNA (cccDNA).
JNJ-73763989 (JNJ-3989): Small Interfering RNA (siRNA)
JNJ-73763989 is a subcutaneously administered, liver-targeted siRNA composed of two triggers designed to degrade all HBV RNA transcripts. Through the engagement of the cellular RNA interference (RNAi) machinery, JNJ-73763989 leads to the specific cleavage of all viral mRNAs. This comprehensive targeting of HBV RNAs results in a significant reduction of all viral proteins, most notably the Hepatitis B surface antigen (HBsAg). By reducing the levels of viral antigens, JNJ-73763989 may also contribute to the restoration of the host immune response against HBV.
Caption: HBV lifecycle and targets of combination therapy.
Clinical Data Summary
The efficacy and safety of this compound in combination with JNJ-73763989 and a nucleos(t)ide analogue have been evaluated in the REEF-1 and REEF-2 clinical trials.
REEF-1 Trial
The REEF-1 study was a multicenter, double-blind, active-controlled, randomized, phase 2b trial that evaluated different treatment regimens in patients with chronic hepatitis B. The study included a triple therapy arm consisting of this compound, JNJ-73763989, and an NA.
Table 1: Key Efficacy Endpoints from the REEF-1 Trial at Week 48
| Treatment Group | N | Patients Meeting NA Stopping Criteria* (%) | Mean HBsAg Reduction from Baseline (log10 IU/mL) | Patients with HBsAg <100 IU/mL (%) |
| NA + Placebo (Control) | 45 | 1 (2%) | - | - |
| This compound + NA | 48 | 0 (0%) | - | - |
| JNJ-3989 (40 mg) + NA | 93 | 5 (5%) | - | - |
| JNJ-3989 (100 mg) + NA | 93 | 15 (16%) | - | - |
| JNJ-3989 (200 mg) + NA | 96 | 18 (19%) | 2.6 | 74.7 |
| This compound + JNJ-3989 (100 mg) + NA | 95 | 8 (9%) | - | - |
*NA stopping criteria: Alanine aminotransferase <3 x upper limit of normal, HBV DNA below the lower limit of quantitation, HBeAg negative, and HBsAg <10 IU/mL.
REEF-2 Trial
The REEF-2 study was a phase 2b, double-blind, placebo-controlled, randomized trial that enrolled NA-suppressed, HBeAg-negative patients with chronic hepatitis B. This study specifically investigated the combination of JNJ-3989 (200 mg every 4 weeks) and this compound (250 mg daily) with an NA for 48 weeks, followed by a 48-week off-treatment follow-up.
Table 2: Key Efficacy Endpoints from the REEF-2 Trial
| Treatment Group | N | Mean HBsAg Reduction from Baseline at Week 48 (log10 IU/mL) | Patients with HBsAg <100 IU/mL at Follow-up Week 48 (%) | Patients with >1 log10 IU/mL HBsAg Reduction from Baseline at Follow-up Week 48 (%) |
| JNJ-3989 + this compound + NA | 81 | 1.89 | 46.9% | 81.5% |
| Placebo + NA (Control) | 40 | 0.06 | 15.0% | 12.5% |
Safety and Tolerability
In both the REEF-1 and REEF-2 trials, the combination of this compound and JNJ-73763989 with an NA was generally well-tolerated. The majority of adverse events were mild to moderate in severity. In the REEF-1 study, serious adverse events were infrequent, and a small percentage of patients discontinued treatment due to adverse events. Similarly, the REEF-2 trial demonstrated a favorable safety profile for the combination therapy.
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the in vitro and in vivo efficacy of this compound and JNJ-73763989.
In Vitro Antiviral Activity Assessment in HBV-infected Hepatocytes
This protocol outlines a general procedure for evaluating the antiviral activity of the combination therapy in a cell culture model.
1. Cell Culture and HBV Infection:
-
Culture a suitable human hepatocyte cell line (e.g., HepG2-NTCP) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere.
-
Infect the cells with a known concentration of HBV inoculum.
-
After an incubation period, wash the cells to remove the inoculum.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and JNJ-73763989, both individually and in combination, in the cell culture medium.
-
Add the compound dilutions to the infected cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor).
-
Incubate the cells for a specified period (e.g., 7-10 days), replenishing the medium with fresh compounds as needed.
3. Endpoint Analysis:
-
HBV DNA Quantification:
-
Collect the cell culture supernatant.
-
Isolate viral DNA from the supernatant.
-
Quantify extracellular HBV DNA levels using a validated real-time PCR assay.
-
-
HBsAg Quantification:
-
Collect the cell culture supernatant.
-
Quantify secreted HBsAg levels using a quantitative ELISA kit.
-
-
Cell Viability Assay:
-
Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells to assess cytotoxicity of the compounds.
-
Caption: Workflow for in vitro antiviral assessment.
Protocol: Quantitative HBsAg ELISA
This protocol provides a general framework for the quantitative measurement of HBsAg in serum or plasma samples.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer and other required solutions according to the kit manufacturer's instructions.
-
Prepare a standard curve by serially diluting the HBsAg standard provided in the kit.
-
Dilute patient samples as necessary.
2. Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate the plate for the recommended time and temperature to allow HBsAg to bind to the capture antibody.
-
Wash the plate multiple times with wash buffer to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate the plate to allow the detection antibody to bind to the captured HBsAg.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
3. Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the HBsAg concentration in the samples by interpolating their absorbance values on the standard curve.
Protocol: HBV DNA Quantification by Real-Time PCR
This protocol outlines the general steps for quantifying HBV DNA from serum or plasma.
1. DNA Extraction:
-
Extract viral DNA from serum or plasma samples using a validated commercial kit or an in-house method.
-
Include appropriate controls, such as a positive control and a negative extraction control.
2. PCR Reaction Setup:
-
Prepare a master mix containing the PCR buffer, dNTPs, forward and reverse primers, probe, and DNA polymerase.
-
Aliquot the master mix into PCR tubes or wells of a PCR plate.
-
Add the extracted DNA from the samples and controls to the respective tubes/wells.
-
Include a no-template control (NTC) to check for contamination.
3. Real-Time PCR Amplification:
-
Place the PCR plate in a real-time PCR instrument.
-
Run the thermal cycling program with an initial denaturation step, followed by a series of denaturation, annealing, and extension cycles.
-
The fluorescence signal is measured at the end of each extension step.
4. Data Analysis:
-
The real-time PCR instrument software will generate amplification plots and calculate the cycle threshold (Ct) value for each sample.
-
A standard curve is generated using a serial dilution of a known quantity of HBV DNA.
-
The HBV DNA concentration in the patient samples is determined by comparing their Ct values to the standard curve.
Conclusion
The combination of this compound and JNJ-73763989 represents a promising therapeutic strategy for chronic hepatitis B by targeting both viral replication and the production of viral proteins. The data from the REEF-1 and REEF-2 clinical trials demonstrate that this combination therapy, in conjunction with a nucleos(t)ide analogue, can lead to significant reductions in HBsAg and a higher proportion of patients meeting predefined stopping criteria for NA therapy. The protocols provided in these application notes offer a framework for researchers to further investigate the efficacy and mechanisms of this novel combination therapy in both in vitro and in vivo settings. Continued research in this area is crucial for advancing the goal of achieving a functional cure for chronic hepatitis B.
Application Notes and Protocols for Bersacapavir in Long-Term Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the long-term efficacy of Bersacapavir (JNJ-56136379), a novel hepatitis B virus (HBV) capsid assembly modulator, based on clinical trial data. Detailed protocols for the described studies and visualizations of the drug's mechanism and experimental workflows are included to support further research and development.
Introduction
This compound is an investigational antiviral agent that targets the HBV core protein.[1] It interferes with the assembly of the viral capsid by binding to the hydrophobic pocket at the dimer-dimer interface of the hepatitis B core protein (HBc) subunits, thereby inhibiting viral replication.[1] This document outlines the findings from key long-term efficacy studies and provides methodologies for similar research.
Quantitative Data from Long-Term Efficacy Studies
The following tables summarize the key efficacy data from the REEF-2 and REEF-1 clinical trials, which evaluated this compound in combination with other antiviral agents.
Table 1: Efficacy Outcomes from the REEF-2 Study (NCT04129554)[2][3]
The REEF-2 study was a phase IIb, double-blind, placebo-controlled trial in HBeAg-negative, nucleos(t)ide analogue (NA)-suppressed patients with chronic hepatitis B.[2] Patients received treatment for 48 weeks followed by a 48-week off-treatment follow-up.[2]
| Parameter | Active Arm (JNJ-3989 + this compound + NA) | Control Arm (Placebo + NA) |
| Primary Endpoint | ||
| Functional Cure (Off-treatment HBsAg seroclearance at Follow-up Week 24) | 0% | 0% |
| HBsAg Reduction | ||
| Mean HBsAg Reduction from Baseline at Week 48 | 1.89 log₁₀ IU/ml (p=0.001) | 0.06 log₁₀ IU/ml |
| Patients with >1 log₁₀ IU/ml HBsAg Reduction at Follow-up Week 48 | 81.5% | 12.5% |
| Patients with HBsAg <100 IU/ml at Follow-up Week 48 | 46.9% | 15.0% |
| Off-Treatment Virologic Relapse | ||
| Patients Restarting NAs During Follow-up | 9.1% | 26.8% |
Table 2: Efficacy Outcomes from the REEF-1 Study
The REEF-1 study was a phase IIb, multicenter, double-blind trial designed to assess the dose-response of JNJ-3989 and the efficacy of JNJ-3989 with or without this compound and an NA.[3]
| Treatment Group | Patients Achieving HBsAg <100 IU/mL at 48 weeks |
| Triple Therapy (JNJ-3989 + this compound + NA) | 57% |
| JNJ-3989 (100 mg) + NA | 69% |
| JNJ-3989 (200 mg) + NA | 75% |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the REEF-2 clinical trial.
Study Design: Phase IIb, Double-Blind, Placebo-Controlled, Randomized Study[2]
1. Patient Population:
-
Inclusion criteria: Nucleos(t)ide analogue (NA)-suppressed, hepatitis B e-antigen (HBeAg)-negative patients with chronic hepatitis B infection.[2]
2. Treatment Regimen:
-
Active Arm: A combination of JNJ-73763989 (200 mg subcutaneously every 4 weeks), this compound (250 mg oral daily), and a nucleos(t)ide analogue (oral daily).[2]
-
Control Arm: Placebos for JNJ-73763989 and this compound, plus an active nucleos(t)ide analogue.[2]
-
Duration: 48 weeks of treatment followed by a 48-week off-treatment follow-up period.[2]
3. Efficacy Endpoints:
-
Primary: Functional cure, defined as off-treatment hepatitis B surface antigen (HBsAg) seroclearance at 24 weeks post-treatment.[2]
-
Secondary:
4. Safety and Tolerability Monitoring:
-
Adverse events were monitored and recorded throughout the study.
Visualizations
Mechanism of Action of this compound
This compound is a capsid assembly modulator that disrupts the normal formation of the HBV capsid, a crucial component for viral replication.
References
Application Notes and Protocols for Assessing Bersacapavir in Nucleos(t)ide Analogue-Suppressed Patients with Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersacapavir (JNJ-56136379) is an investigational, orally bioavailable, novel small molecule that acts as a capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1][2] In patients virally suppressed with nucleos(t)ide analogues (NAs), the addition of this compound aims to further reduce hepatitis B surface antigen (HBsAg) levels and other viral markers, with the ultimate goal of achieving a functional cure. These application notes provide detailed protocols for the preclinical and clinical assessment of this compound's efficacy and safety in this specific patient population.
This compound interferes with the assembly of the hepatitis B virus (HBV) nucleocapsid by binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[2] This action accelerates capsid assembly, leading to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA), thereby inhibiting HBV replication.[1]
Preclinical Assessment Protocols
In Vitro Antiviral Efficacy in HBV-Infected Primary Human Hepatocytes (PHHs)
This protocol outlines the assessment of this compound's antiviral activity, alone and in combination with a nucleos(t)ide analogue, in a cell culture model that closely mimics the in vivo environment.
Objective: To determine the 50% effective concentration (EC50) of this compound for the reduction of viral markers in the context of ongoing NA suppression.
Experimental Workflow:
Caption: Workflow for in vitro assessment of this compound in NA-suppressed PHHs.
Methodology:
-
Cell Culture and Infection:
-
Plate primary human hepatocytes (PHHs) in collagen-coated multi-well plates.
-
Infect the cells with a known multiplicity of infection (MOI) of HBV.
-
After infection, culture the cells in the presence of a clinically relevant concentration of a nucleos(t)ide analogue (e.g., Entecavir 0.5 µM or Tenofovir 1 µM) to establish viral suppression.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium that also contains the constant concentration of the NA.
-
Remove the NA-containing medium from the cells and add the this compound + NA-containing medium.
-
Incubate the plates for 7 to 10 days, with media changes every 2-3 days.
-
-
Endpoint Analysis:
-
HBV DNA Quantification:
-
HBsAg Quantification:
-
cccDNA Quantification:
-
-
Data Analysis:
-
Plot the percentage inhibition of each viral marker against the log concentration of this compound.
-
Calculate the EC50 values using a non-linear regression model.
-
Assessment of this compound's Effect on Capsid Assembly
This protocol details an in vitro assay to confirm this compound's mechanism of action as a capsid assembly modulator.
Objective: To visualize the effect of this compound on the formation of HBV capsids.
Methodology:
-
Cell Culture and Treatment:
-
Use a stable cell line that expresses the HBV core protein (e.g., HepG2.2.15).
-
Treat the cells with varying concentrations of this compound for 48-72 hours.
-
-
Capsid Analysis by Native Agarose Gel Electrophoresis:
-
Lyse the cells under non-denaturing conditions to preserve the integrity of the capsids.
-
Separate the cell lysates on a native agarose gel.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the HBV core protein.
-
Normal capsids will migrate as a distinct band, while treatment with this compound is expected to result in faster-migrating bands corresponding to empty capsids or aberrant structures.[9]
-
Clinical Assessment Protocols
The following protocols are based on the design of the REEF-1 and REEF-2 clinical trials, which evaluated this compound in NA-suppressed patients with CHB.[10][11]
Patient Population and Study Design
Objective: To evaluate the efficacy and safety of this compound in combination with an NA in virally suppressed CHB patients.
Inclusion Criteria:
-
Adults with CHB on a stable regimen of a nucleos(t)ide analogue (e.g., Entecavir or Tenofovir) for at least 12 months.
-
Undetectable serum HBV DNA levels.
-
HBeAg-negative or HBeAg-positive.
Exclusion Criteria:
-
Co-infection with Hepatitis C, Hepatitis D, or HIV.
-
Decompensated liver disease.
-
Prior treatment with interferon.
Logical Framework for a Phase IIb Clinical Trial:
Caption: Logical framework for a clinical trial assessing this compound.
Efficacy Assessment
Primary Endpoint:
-
Proportion of patients with a decline in HBsAg of ≥1 log10 IU/mL from baseline at the end of treatment.
Secondary Endpoints:
-
Mean change in HBsAg from baseline.
-
Proportion of patients achieving HBsAg loss.
-
Proportion of patients with undetectable HBV RNA.
-
Changes in other viral markers (HBeAg, HBcrAg).
Methodology for Endpoint Assessment:
-
Quantitative HBsAg: Serum samples should be collected at baseline and at regular intervals throughout the study. HBsAg levels are measured using a validated, high-sensitivity quantitative immunoassay (e.g., Abbott Architect or Roche Elecsys).[5][12]
-
Quantitative HBV DNA: Serum HBV DNA levels should be monitored using a highly sensitive qPCR assay with a lower limit of quantification of <10 IU/mL to confirm continued suppression.[3][13]
-
HBV RNA Quantification: Serum HBV RNA levels can be measured using a specific RT-qPCR assay to assess the impact on pgRNA-containing particles.
Safety and Tolerability Assessment
Objective: To monitor the safety profile of this compound in combination with NAs.
Methodology:
-
Adverse Event (AE) Monitoring: Record all AEs, including their severity and relationship to the study drug, at each study visit.[14][15]
-
Laboratory Assessments: Monitor hematology, serum chemistry (including liver function tests - ALT, AST, bilirubin), and urinalysis at regular intervals.[14][16]
-
Electrocardiograms (ECGs): Perform ECGs at baseline and specified time points to monitor for any cardiac effects.
-
Vital Signs and Physical Examinations: Conduct at each study visit.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound in NA-Suppressed PHHs
| Viral Marker | This compound EC50 (nM) |
| Extracellular HBV DNA | [Insert Value] |
| HBsAg | [Insert Value] |
| cccDNA | [Insert Value] |
Table 2: Key Efficacy Outcomes from a Phase IIb Clinical Trial of this compound in NA-Suppressed Patients (Hypothetical Data)
| Outcome | Placebo + NA (n=X) | This compound + NA (n=Y) | p-value |
| Primary Endpoint | |||
| Patients with ≥1 log10 HBsAg decline, n (%) | [Value] | [Value] | [Value] |
| Secondary Endpoints | |||
| Mean HBsAg change (log10 IU/mL) | [Value] | [Value] | [Value] |
| HBsAg loss, n (%) | [Value] | [Value] | [Value] |
| Undetectable HBV RNA, n (%) | [Value] | [Value] | [Value] |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) (Hypothetical Data)
| Adverse Event | Placebo + NA (n=X) | This compound + NA (n=Y) |
| Any TEAE, n (%) | [Value] | [Value] |
| Serious TEAEs, n (%) | [Value] | [Value] |
| TEAEs leading to discontinuation, n (%) | [Value] | [Value] |
| Most Common TEAEs (>5%) | ||
| Headache, n (%) | [Value] | [Value] |
| Nausea, n (%) | [Value] | [Value] |
| ALT Flare (Grade ≥3), n (%) | [Value] | [Value] |
Signaling Pathway
The following diagram illustrates the HBV life cycle and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 8. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. JNJ-73763989 and this compound treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 14. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (this compound) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
Techniques for Monitoring HBV DNA Levels During Bersacapavir Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersacapavir (JNJ-56136379) is a novel, orally bioavailable capsid assembly modulator (CAM) that has been investigated for the treatment of chronic hepatitis B (CHB).[1][2] As a class II CAM, this compound inhibits HBV replication by inducing the formation of non-infectious viral particles that are devoid of HBV DNA and RNA.[3][4] This mechanism of action leads to a reduction in serum HBV DNA levels, a key biomarker for monitoring treatment efficacy. Accurate and reproducible quantification of HBV DNA is therefore critical in clinical trials and for the clinical management of patients undergoing this compound therapy.
These application notes provide a comprehensive overview of the techniques for monitoring HBV DNA levels during this compound treatment, including summaries of clinical trial data, detailed experimental protocols for HBV DNA quantification, and visual representations of the underlying biological and experimental workflows.
Data Presentation: HBV DNA Reduction in this compound Clinical Trials
Clinical trials investigating this compound, such as the REEF-1 and REEF-2 studies, have demonstrated its antiviral activity, often in combination with other agents like the small interfering RNA (siRNA) JNJ-73763989 and nucleos(t)ide analogues (NAs).[5][6] A primary endpoint in these studies was the reduction of HBV DNA to levels below the lower limit of quantitation (LLOQ).[6]
Table 1: Summary of HBV DNA Monitoring Parameters in this compound Clinical Trials
| Parameter | REEF-1 Trial | REEF-2 Trial |
| Patient Population | Chronic hepatitis B (HBeAg-positive or -negative, treatment-naïve or virologically suppressed)[6] | Nucleos(t)ide analogue (NA)-suppressed, HBeAg-negative chronic hepatitis B[5] |
| Treatment Regimens | This compound (250 mg daily) + NA; JNJ-3989 (40, 100, or 200 mg every 4 weeks) + NA; Triple combination of this compound, JNJ-3989, and NA; NA + placebo[6] | This compound (250 mg daily) + JNJ-3989 (200 mg every 4 weeks) + NA; Placebo + NA[5] |
| Primary Efficacy Endpoint | Proportion of patients meeting NA-stopping criteria at week 48 (including HBV DNA < LLOQ)[6] | Proportion of patients achieving functional cure at follow-up week 24 (off-treatment HBsAg seroclearance)[5] |
| Virologic Response Definition | HBV DNA below the lower limit of quantitation[6] | Off-treatment HBV DNA suppression[5] |
| Virologic Breakthrough Definition | Confirmed on-treatment HBV DNA increase of >1 log10 from nadir or confirmed on-treatment HBV DNA level >200 IU/mL in patients with baseline HBV DNA < LLOQ[2] | Not explicitly defined in the publication, but post-treatment HBV DNA increases were monitored[5] |
Table 2: Performance Characteristics of Commercial Assays for HBV DNA Quantification
| Assay | Technology | Dynamic Range (IU/mL) | Lower Limit of Quantification (LLOQ) (IU/mL) |
| Roche COBAS AmpliPrep/COBAS TaqMan HBV Test, v2.0 | Real-Time PCR | 20 to 1.7 x 10⁸ | 20 |
| Abbott RealTime HBV Assay | Real-Time PCR | 10 to 1 x 10⁹ | 10 |
| Siemens VERSANT HBV DNA 1.0 Assay (kPCR) | Real-Time PCR | 10 to 1 x 10⁹ | 10 |
| Digene Hybrid Capture 2 (HC2) HBV DNA Test | Signal Amplification | 1.4 x 10⁵ to 2.7 x 10⁹ (copies/mL) | 1.4 x 10⁵ (copies/mL) |
Note: The specific assay used in the REEF-1 and REEF-2 trials was not publicly disclosed in the reviewed documents. The performance characteristics in this table are based on publicly available information for commonly used commercial assays and may not reflect the exact assay used in the trials.
Experimental Protocols
The accurate quantification of HBV DNA is paramount for assessing the virological response to this compound. Real-time polymerase chain reaction (qPCR) is the gold standard for this purpose due to its high sensitivity, specificity, and broad dynamic range.
Protocol 1: General Protocol for HBV DNA Quantification using a Commercial Real-Time PCR Assay
This protocol provides a general workflow for quantifying HBV DNA from patient serum or plasma using a commercial, automated real-time PCR platform (e.g., Roche COBAS® AmpliPrep/COBAS® TaqMan® HBV Test, v2.0). It is essential to follow the specific manufacturer's instructions for the chosen assay.
1. Principle: This assay involves automated specimen preparation (DNA extraction and purification) followed by real-time PCR amplification and detection of a conserved region of the HBV genome. The use of a dual-labeled fluorogenic probe allows for the quantitative detection of the amplified product in real-time.
2. Materials:
- Commercial HBV DNA quantification kit (e.g., COBAS® AmpliPrep/COBAS® TaqMan® HBV Test, v2.0)
- Automated nucleic acid extraction and real-time PCR instrument (e.g., COBAS® AmpliPrep and COBAS® TaqMan® analyzer)
- Patient serum or plasma samples
- Calibrators and controls provided with the kit
- Aerosol-resistant pipette tips
- Nuclease-free water
3. Sample Collection and Handling:
- Collect whole blood in serum separator tubes (SST) or plasma preparation tubes (PPT).
- Process blood samples to separate serum or plasma within 6 hours of collection.
- Store serum or plasma samples at 2-8°C for up to 24 hours or at -20°C or colder for long-term storage.
- Avoid repeated freeze-thaw cycles.
4. DNA Extraction (Automated):
- Load patient samples, calibrators, and controls onto the automated nucleic acid extraction instrument according to the manufacturer's instructions.
- The instrument will perform the following steps:
- Lysis of viral particles to release HBV DNA.
- Binding of HBV DNA to magnetic glass particles.
- Washing of the magnetic particles to remove inhibitors.
- Elution of the purified HBV DNA.
5. Real-Time PCR Amplification and Detection (Automated):
- The purified DNA is automatically transferred to the real-time PCR instrument.
- The instrument performs the following thermal cycling protocol (representative example):
- UNG Incubation: 50°C for 2 minutes (to prevent carry-over contamination)
- Initial Denaturation: 95°C for 10 minutes
- Cycling (45 cycles):
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute (with fluorescence detection)
6. Data Analysis:
- The instrument's software automatically calculates the HBV DNA concentration in international units per milliliter (IU/mL) by comparing the sample's quantification cycle (Cq) value to a standard curve generated from the calibrators.
- The software will also validate the run based on the performance of the controls.
Protocol 2: Manual Real-Time PCR for HBV DNA Quantification (SYBR Green-based)
This protocol describes a more manual, SYBR Green-based real-time PCR assay. This method is more flexible but requires careful optimization and validation.
1. Principle: This method uses SYBR Green I dye, which intercalates with double-stranded DNA and fluoresces upon binding. The increase in fluorescence is proportional to the amount of amplified PCR product. A standard curve is used to quantify the initial amount of HBV DNA in the sample.
2. Materials:
- DNA extraction kit (e.g., QIAamp DNA Mini Kit)
- Real-time PCR instrument
- SYBR Green real-time PCR master mix
- Forward and reverse primers targeting a conserved region of the HBV S-gene (e.g., 5'-GTG TCT GCG GCG TTT TAT CA-3' and 5'-GAC AAA CGG GCA ACA TAC CTT-3')[7]
- HBV DNA standard (plasmid containing the target HBV sequence with a known copy number)
- Nuclease-free water
- Aerosol-resistant pipette tips
3. Sample Preparation (Manual DNA Extraction):
- Extract DNA from 200 µL of serum or plasma using a commercial DNA extraction kit according to the manufacturer's protocol.
- Elute the DNA in 50-100 µL of elution buffer.
4. Real-Time PCR Reaction Setup:
- Prepare a master mix containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
- Aliquot the master mix into real-time PCR tubes or plates.
- Add 5 µL of extracted DNA or standard DNA to each well.
- Include no-template controls (NTCs) containing nuclease-free water instead of DNA.
- Prepare a dilution series of the HBV DNA standard to generate a standard curve (e.g., 10⁷ to 10¹ copies/reaction).
5. Real-Time PCR Program:
- Initial Denaturation: 95°C for 15 minutes
- Cycling (40 cycles):
- Denaturation: 94°C for 15 seconds
- Annealing: 58°C for 30 seconds
- Extension: 72°C for 30 seconds (with fluorescence detection)
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
6. Data Analysis:
- Generate a standard curve by plotting the Cq values of the standards against the logarithm of their initial copy numbers.
- Determine the HBV DNA copy number in the patient samples by interpolating their Cq values from the standard curve.
- Convert the copy number to IU/mL using a conversion factor (typically 1 IU is equivalent to approximately 5.8 copies, but this should be validated for the specific assay).
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for HBV DNA monitoring.
Caption: Logical relationship in HBV DNA monitoring.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. e-cmh.org [e-cmh.org]
- 4. Virological markers for clinical trials in chronic viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Functional cure with new antiviral therapy for hepatitis B virus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (this compound) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and managing Bersacapavir resistance mutations in HBV
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing Bersacapavir (JNJ-56136379) resistance mutations in Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally administered Hepatitis B Virus (HBV) capsid assembly modulator (CAM). It functions by binding to the hydrophobic pocket at the interface between two core protein (Cp) dimers. This interaction accelerates the kinetics of capsid assembly, leading to the formation of structurally normal but empty capsids that lack the viral pregenomic RNA (pgRNA) and DNA polymerase. Consequently, this disrupts the HBV replication cycle.[1] Additionally, this compound has a secondary mechanism of action where it can inhibit the de novo formation of covalently closed circular DNA (cccDNA) by interfering with the disassembly of the capsid.[2][3]
Q2: What are the known resistance mutations to this compound?
A2: In vitro and clinical studies have identified several amino acid substitutions in the HBV core protein that can reduce the antiviral activity of this compound. The most clinically significant resistance mutation that has emerged during monotherapy is T33N.[2][4] Other mutations that have been shown to confer resistance or reduced susceptibility in vitro include substitutions at positions F23, P25, Y30, T33, I37, S106, V110, T118, Y124, I127, and F128.[1]
Q3: What is the impact of these mutations on this compound's efficacy?
A3: The emergence of resistance mutations can significantly reduce the effectiveness of this compound. The T33N substitution has been shown to cause a high-level resistance, with an 85-fold increase in the EC50 value.[1][4] The F23Y mutation has also been observed in a patient experiencing viral breakthrough, with a 5.2-fold increase in EC50.[2] The impact of other identified mutations varies, with EC50 fold increases ranging from 3.0-fold for S106T to the 85-fold increase seen with T33N.[1]
Q4: How can this compound resistance be managed in a clinical or research setting?
A4: Viral breakthrough with this compound monotherapy has been associated with the emergence of resistance mutations like T33N.[2][4] However, combination therapy with a nucleos(t)ide analogue (NA) appears to prevent the emergence of these resistant variants.[4] Therefore, in cases of suspected or confirmed resistance, a combination therapy approach is recommended. Regular monitoring of HBV DNA levels is crucial to detect potential virological breakthrough.
Q5: Is there cross-resistance between this compound and other classes of HBV inhibitors?
A5: this compound has been shown to be active against HBV isolates that carry resistance mutations to nucleos(t)ide analogues.[5] However, cross-resistance has been observed between different chemical classes of capsid assembly modulators. For instance, mutations at positions P25, T33, or I105 have been found to confer resistance to multiple chemotypes of CpAMs.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high HBV DNA levels in this compound-treated cell cultures. | Emergence of resistance mutations in the HBV core protein. | 1. Sequence the HBV core gene to identify potential resistance mutations. 2. Perform a phenotypic assay to confirm resistance and determine the EC50 value. 3. Consider testing this compound in combination with a nucleos(t)ide analogue. |
| Virological breakthrough in an animal model treated with this compound. | In vivo selection of resistant HBV variants. | 1. Isolate HBV DNA from serum or liver tissue and sequence the core protein. 2. Compare the sequence to the baseline to identify emergent mutations. 3. If resistance is confirmed, evaluate the efficacy of a combination therapy regimen. |
| Inconsistent results in in vitro capsid assembly assays with this compound. | Variations in experimental conditions or protein quality. | 1. Ensure consistent protein concentration and purity. 2. Verify the integrity of the this compound compound. 3. Optimize assay conditions such as buffer composition and incubation time. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant HBV
| HBV Core Protein Variant | EC50 Fold Increase vs. Wild-Type | Reference |
| Wild-Type | 1.0 | [1] |
| T33N | 85 | [1][4] |
| F23Y | 5.2 | [2] |
| S106T | 3.0 | [1] |
| Other (positions 23, 25, 30, 33, 37, 106, 110, 118, 124, 127, 128) | 3.0 - 85 | [1] |
Experimental Protocols
Protocol 1: Genotypic Analysis of this compound Resistance
This protocol outlines the steps for identifying mutations in the HBV core protein from patient serum or cell culture supernatant.
-
Viral DNA Extraction: Isolate total DNA from 200 µL of serum or cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Nested PCR Amplification of the Core Gene:
-
First Round PCR:
-
Primers: Forward and reverse primers flanking the HBV core gene.
-
Reaction Mix: 25 µL containing 1x PCR buffer, 200 µM dNTPs, 0.4 µM of each primer, 1.25 U of a high-fidelity DNA polymerase, and 5 µL of extracted DNA.
-
Cycling Conditions: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 7 min.
-
-
Second Round PCR:
-
Use 1 µL of the first-round PCR product as a template with internal forward and reverse primers.
-
Use the same reaction mix and cycling conditions as the first round.
-
-
-
PCR Product Purification: Purify the second-round PCR product using a commercial PCR purification kit.
-
Sanger Sequencing: Sequence the purified PCR product in both forward and reverse directions using the second-round PCR primers.
-
Sequence Analysis: Align the obtained sequences with a wild-type HBV core reference sequence to identify amino acid substitutions.
Protocol 2: Phenotypic Analysis of this compound Resistance
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against wild-type and mutant HBV.
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection:
-
Co-transfect HepG2 cells with a plasmid expressing the HBV genome (wild-type or mutant) and a reporter plasmid (e.g., luciferase) using a suitable transfection reagent.
-
-
Drug Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 10 µM). Include a no-drug control.
-
-
Quantification of HBV Replication:
-
After 72 hours of drug treatment, lyse the cells and quantify intracellular HBV DNA using qPCR targeting a conserved region of the HBV genome.
-
Normalize the HBV DNA levels to the reporter gene activity to account for transfection efficiency.
-
-
EC50 Calculation:
-
Plot the percentage of HBV DNA inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
The fold-resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Bersacapavir antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bersacapavir in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-56136379) is an investigational antiviral drug for the treatment of Hepatitis B Virus (HBV) infection.[1][2] It is a novel, orally administered capsid assembly modulator (CAM).[3] this compound's primary mechanism of action is to interfere with the proper assembly of the HBV nucleocapsid.[3] It binds to a hydrophobic pocket at the interface of HBV core protein (HBc) dimers, accelerating the assembly process.[3] This leads to the formation of structurally normal but non-functional, empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[4] By preventing the encapsidation of the viral genome, this compound effectively inhibits HBV replication.[3][4]
Q2: What are the key in vitro assays to evaluate the antiviral activity of this compound?
The primary in vitro assays to assess this compound's efficacy include:
-
Cell-based HBV Replication Assays: These assays utilize HBV-producing cell lines (e.g., HepG2.2.15) to measure the reduction in viral replication markers, such as extracellular HBV DNA, upon treatment with this compound.
-
Native Agarose Gel Electrophoresis for Capsid Analysis: This technique is used to visualize the formation of HBV capsids and assess the impact of this compound on their assembly and integrity. It can distinguish between intact capsids, disassembled core proteins, and aberrant structures.[5][6]
-
In Vitro Capsid Assembly Assays: These cell-free assays use purified HBV core protein to directly measure the kinetics and thermodynamics of capsid assembly in the presence of this compound.[2][7] Light scattering or size-exclusion chromatography are common methods for monitoring assembly.[2]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of capsid morphology, allowing researchers to observe the formation of empty or aberrant capsids induced by this compound.[8][9]
-
Cytotoxicity Assays: These are crucial for determining the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index (SI).[7][10]
Q3: What are known resistance mutations to this compound and other capsid assembly modulators?
Resistance to capsid assembly modulators can arise from mutations in the HBV core protein, particularly within or near the drug-binding pocket. While specific data for this compound is emerging from clinical trials, mutations identified for other CAMs can provide insights into potential resistance mechanisms.
| Mutation | Effect on CAMs | Reference |
| T33N | Confers resistance to certain CAMs by altering the dimer-dimer interface. | [11] |
| Y118F | Can reduce the efficacy of some CAMs. | [11] |
| T109M/I/A/C | Alters capsid assembly kinetics and thermodynamics, leading to resistance against certain CAMs. | |
| I105T | Identified as a potential resistance mutation for some CAMs. | |
| P25S/V124F | These substitutions exist in low-abundance in treatment-naive patients and may have clinical relevance for resistance. | [4] |
Troubleshooting Unexpected Results
Issue 1: Higher than expected EC50 value for this compound.
-
Possible Cause 1: Viral Genotype Variation. The antiviral efficacy of this compound may vary slightly between different HBV genotypes.
-
Recommendation: Confirm the genotype of the HBV strain used in your assay. If possible, test against a panel of different genotypes.
-
-
Possible Cause 2: Presence of Resistance Mutations. Pre-existing or emergent resistance mutations in the HBV core protein can significantly reduce the susceptibility to this compound.
-
Recommendation: Sequence the HBV core protein gene from your viral stock or cell line to check for known resistance mutations (see table above).
-
-
Possible Cause 3: Assay Conditions. Suboptimal assay conditions can affect the apparent potency of the compound.
-
Recommendation: Ensure that the cell density, multiplicity of infection (MOI), and incubation times are optimized and consistent across experiments.[12] Refer to the detailed protocols below.
-
-
Possible Cause 4: Compound Integrity. Degradation of the this compound stock solution can lead to reduced activity.
-
Recommendation: Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment.
-
Issue 2: No or weak signal for capsid formation in native agarose gel electrophoresis.
-
Possible Cause 1: Insufficient Viral Replication. Low levels of HBV replication in the cell culture will result in a low yield of capsids.
-
Recommendation: Confirm efficient HBV replication in your cell line by measuring extracellular HBV DNA or other viral markers.
-
-
Possible Cause 2: Inefficient Lysis or Sample Preparation. Incomplete cell lysis or degradation of capsids during sample preparation can lead to a weak signal.
-
Recommendation: Use a gentle lysis buffer and avoid harsh conditions. Keep samples on ice throughout the preparation process.
-
-
Possible Cause 3: Electrophoresis or Transfer Issues. Problems with the gel electrophoresis or transfer to the membrane can result in signal loss.
-
Recommendation: Ensure the correct buffer composition and running conditions.[13] Optimize the transfer time and method for efficient transfer of large protein complexes.
-
-
Possible Cause 4: Antibody Problems. The primary antibody used for detection may be of poor quality or used at a suboptimal concentration.
-
Recommendation: Titrate the anti-HBc antibody to determine the optimal concentration. Include a positive control with a known amount of HBV capsids.
-
Issue 3: Observation of aberrant or unexpected bands in native agarose gel electrophoresis.
-
Possible Cause 1: this compound-induced Aberrant Assembly. At high concentrations, some capsid assembly modulators can induce the formation of non-capsid polymers or aggregates, which may migrate differently on the gel.[12]
-
Recommendation: Analyze a range of this compound concentrations to observe the dose-dependent effects on capsid formation. Confirm the morphology of these structures using Transmission Electron Microscopy.
-
-
Possible Cause 2: Capsid Disassembly. this compound may not only affect assembly but also induce the disassembly of pre-formed capsids, leading to an increase in free core protein dimers.[8]
-
Recommendation: Perform time-course experiments to monitor the stability of pre-formed capsids in the presence of this compound.
-
-
Possible Cause 3: Sample Overloading. Overloading the gel with protein can lead to band smearing and the appearance of aggregates.
-
Recommendation: Determine the optimal protein concentration for your samples to ensure clear band resolution.[14]
-
Issue 4: High cytotoxicity observed at concentrations close to the EC50 value.
-
Possible Cause 1: Off-target Effects. The compound may have off-target effects that lead to cellular toxicity.[15][16]
-
Recommendation: Perform a thorough literature search for any known off-target activities of this compound or similar compounds. Consider using a different cell line to see if the cytotoxicity is cell-type specific.
-
-
Possible Cause 2: Impurities in the Compound. The this compound sample may contain impurities that are causing the cytotoxicity.
-
Recommendation: Ensure the purity of your this compound stock. If possible, obtain a sample from a different supplier for comparison.
-
-
Possible Cause 3: Assay-specific Cytotoxicity. The conditions of the antiviral assay (e.g., long incubation times) may exacerbate the cytotoxic effects of the compound.
-
Recommendation: Shorten the incubation time of the cytotoxicity assay to match that of the antiviral assay. Ensure that the vehicle (e.g., DMSO) concentration is not contributing to the toxicity.
-
Experimental Protocols
Protocol 1: Native Agarose Gel Electrophoresis for HBV Capsid Analysis
Objective: To visualize and quantify HBV capsids from cell lysates.
Materials:
-
HBV-producing cells (e.g., HepG2.2.15)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
10x TAE buffer
-
Agarose
-
6x DNA loading dye (without SDS)
-
Transfer buffer (TNE buffer)
-
Nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-HBcAg
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer to each well of a 6-well plate.
-
Incubate on ice for 30 minutes with occasional gentle rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Mix 20 µL of cell lysate with 4 µL of 6x loading dye.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at 50-70V in 1x TAE buffer until the dye front has migrated approximately two-thirds of the way down the gel.[13]
-
-
Western Blotting:
-
Transfer the proteins from the gel to a nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HBcAg antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: In Vitro Capsid Assembly Kinetics Assay using Light Scattering
Objective: To measure the rate of HBV capsid assembly in the presence of this compound.
Materials:
-
Purified recombinant HBV core protein (Cp149 or full-length)
-
Assembly buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution (in DMSO)
-
Spectrofluorometer or dedicated light scattering instrument
Procedure:
-
Sample Preparation:
-
Dilute the purified HBV core protein to the desired concentration (e.g., 5 µM) in a low-salt buffer.
-
Prepare a series of this compound dilutions in the same buffer.
-
-
Light Scattering Measurement:
-
Set the spectrofluorometer to measure 90° light scattering at a wavelength of 350-400 nm.[2]
-
Add the HBV core protein solution to a cuvette.
-
Place the cuvette in the instrument and start recording the baseline signal.
-
Initiate the assembly reaction by adding the assembly buffer (to increase the salt concentration) and the desired concentration of this compound.
-
Continue recording the light scattering signal over time until the reaction reaches a plateau.
-
-
Data Analysis:
-
Plot the light scattering intensity as a function of time.
-
The initial rate of assembly can be determined from the slope of the linear portion of the curve.
-
Compare the assembly rates in the presence of different concentrations of this compound to the no-drug control.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to host cells.
Materials:
-
Host cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the same duration as your antiviral assay (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 (the concentration that causes 50% cytotoxicity) using a non-linear regression analysis.
-
Visualizations
Caption: HBV lifecycle and the mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jajgastrohepto.org [jajgastrohepto.org]
- 9. Cryo-electron microscopy of hepatitis B virions reveals variability in envelope capsid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. researchgate.net [researchgate.net]
- 12. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. Native agarose gel analysis of viral particles and capsid-associated DNA. [bio-protocol.org]
Potential for Bersacapavir drug-drug interactions with CYP3A inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for drug-drug interactions (DDIs) between Bersacapavir (JNJ-56136379) and inhibitors of the cytochrome P450 3A (CYP3A) enzyme system.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: In vitro and clinical studies have demonstrated that this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] In vitro experiments using human liver microsomes and recombinant CYP enzymes have shown that CYP3A4 is the major enzyme responsible for this compound's metabolism.[1] The intrinsic metabolic clearance by CYP3A4 is approximately 10-fold higher than that by CYP2C19, another enzyme that contributes to a lesser extent.[1] Furthermore, incubation with troleandomycin, a CYP3A inhibitor, resulted in an 80% inhibition of this compound's metabolic turnover in primary human hepatocytes.[1]
Q2: What is the expected impact of co-administering this compound with a strong CYP3A inhibitor?
A2: Co-administration of this compound with a strong CYP3A inhibitor is expected to increase the plasma exposure of this compound. A clinical study involving the strong CYP3A inhibitor itraconazole showed a modest increase in this compound's area under the plasma concentration-time curve (AUC).[1][2]
Q3: Are there any clinical data on the interaction of this compound with a specific CYP3A inhibitor?
A3: Yes, a phase 1 clinical trial has been conducted to evaluate the DDI potential between this compound and itraconazole, a strong CYP3A inhibitor. The results of this study are summarized in the data table below.[1]
Q4: Does this compound have the potential to affect other drugs metabolized by CYP3A?
A4: Yes, this compound has been shown to be a weak inducer of CYP3A.[1][2] In a clinical study, this compound reduced the maximum observed concentration and AUC of midazolam, a sensitive CYP3A substrate, by 42%–54%.[1][2] Therefore, caution should be exercised when co-administering this compound with other drugs that are sensitive CYP3A substrates.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound when administered alone and in combination with the strong CYP3A inhibitor, itraconazole.[1]
| Pharmacokinetic Parameter | This compound Alone | This compound + Itraconazole | Geometric Mean Ratio (90% CI) |
| AUC0-408h (ng·h/mL) | Value not specified | Value not specified | 138.2 (129.6–147.3) |
| Cmax (ng/mL) | Value not specified | Value not specified | 111.1 (100.2–123.2) |
| t1/2 (h) | 163 | 180 | - |
| Apparent Clearance (CL/F) | Value not specified | Decreased by 45% | - |
| Apparent Volume of Distribution (Vd/F) | Value not specified | Decreased by 28% | - |
AUC0-408h: Area under the plasma concentration-time curve from time 0 to 408 hours; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.
Experimental Protocols
Study Design for this compound and Itraconazole DDI Study [1]
This section outlines the methodology of the phase 1, open-label, two-period, single-sequence crossover study conducted in healthy adults to assess the effect of itraconazole on the pharmacokinetics of this compound.
-
Participants: Healthy adult men and women, aged 18–55 years, with a body mass index of 18–30 kg/m 2 and a body weight of ≥50 kg.[1]
-
Study Periods:
-
Period 1: A single oral dose of this compound (250 mg) was administered.
-
Period 2: After a washout period, participants received itraconazole (200 mg once daily) for 21 days. On day 5 of itraconazole treatment, a single oral dose of this compound (250 mg) was co-administered.[1]
-
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after the administration of this compound in both periods to determine the plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were measured using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including AUC, Cmax, and t1/2, were calculated using non-compartmental methods. The geometric mean ratios (GMRs) and their 90% confidence intervals (CIs) for AUC and Cmax were determined to assess the magnitude of the drug interaction.
Visualizations
Caption: Metabolic pathway of this compound and the inhibitory effect of CYP3A inhibitors.
References
Technical Support Center: Refinement of Bersacapavir Synthesis for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Bersacapavir, aiming for higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in this compound synthesis for controlling purity?
A1: The most critical stage for purity control in the synthesis of this compound is the haloform-type amidation reaction, followed by the subsequent workup and crystallization steps. The amidation reaction can lead to the formation of several process-related impurities and side products. Therefore, careful control of reaction conditions and a robust purification strategy are paramount to achieving high purity.[1]
Q2: What are some common impurities encountered in the synthesis of this compound?
A2: Common impurities in the synthesis of this compound and related pyrrole carboxamide compounds can arise from several sources:
-
Unreacted Starting Materials: Residual starting materials from the amidation step.
-
Side Products from the Haloform Reaction: The haloform reaction can produce carboxylic acid side products if reaction conditions are not anhydrous.
-
Degradation Products: The pyrrole ring and other functional groups in the this compound molecule can be susceptible to degradation under harsh reaction or workup conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps may be retained in the final product.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for determining the purity of this compound and for impurity profiling.[2][3][4] It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities. Other useful techniques include Mass Spectrometry (MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[3]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
The crude product shows multiple spots on Thin Layer Chromatography (TLC).
-
HPLC analysis of the crude product indicates a purity of less than 95%.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. Ensure the reaction is allowed to proceed to completion before workup. |
| Side Reactions During Amidation | The haloform-type amidation is sensitive to reaction conditions. Ensure strict control of temperature and stoichiometry of reagents. The use of a catalytic amount of a suitable base is crucial to minimize side reactions.[1] |
| Suboptimal Workup Procedure | The workup procedure is critical for removing unreacted reagents and some impurities. A well-designed aqueous wash sequence can help in removing polar impurities. |
Issue 2: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity peak is observed in the HPLC chromatogram even after initial purification attempts.
-
The impurity co-elutes with the main product peak, making separation by standard chromatography challenging.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Structurally Similar Impurity | The impurity may have a very similar structure and polarity to this compound. In such cases, optimization of the chromatographic method is necessary. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradients. |
| Formation of a Stable Adduct | The impurity might be forming a stable adduct with this compound. Consider altering the pH of the mobile phase or using additives to disrupt this interaction. |
| Isomeric Impurity | If the impurity is a stereoisomer, chiral chromatography may be required for effective separation.[5][6][7] |
Issue 3: Poor Crystal Quality or Low Yield During Recrystallization
Symptoms:
-
The product "oils out" instead of crystallizing.
-
The resulting crystals are very fine or amorphous.
-
A significant amount of product remains in the mother liquor, leading to low recovery.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different single solvents or solvent pairs. Common solvent pairs for recrystallization include ethanol/water, ethyl acetate/hexane, and methanol/dichloromethane.[8][9] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Supersaturation is Too High | If the solution is too concentrated, the product may precipitate too quickly. Try using a slightly larger volume of solvent. |
| Presence of Impurities Inhibiting Crystallization | Some impurities can inhibit crystal growth. It may be necessary to perform a preliminary purification step, such as flash chromatography, before recrystallization. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: Based on solubility studies, select a suitable solvent or solvent system. For pyrrole carboxamide derivatives, alcoholic solvents or mixtures of esters and alkanes are often effective.[8]
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general method and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where this compound has strong absorbance (e.g., determined by UV scan). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Quantitative Data Summary
The following table summarizes hypothetical purity data to illustrate the effectiveness of different refinement methods. Actual results may vary depending on the specific experimental conditions.
| Refinement Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Single Solvent Recrystallization (Ethanol) | 94.5 | 98.8 | 85 |
| Solvent Pair Recrystallization (Ethyl Acetate/Hexane) | 94.5 | 99.2 | 80 |
| Flash Column Chromatography (Silica Gel) | 94.5 | 99.5 | 70 |
| Chromatography followed by Recrystallization | 94.5 | >99.8 | 65 |
Visualizations
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Development and validation of an HPLC-UV method for the separation of entecavir optical isomers [jcps.bjmu.edu.cn]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. ijper.org [ijper.org]
- 7. 200 Years of The Haloform Reaction: Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Technical Support Center: Managing Adverse Events in Bersacapavir Clinical Trials
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data and general clinical trial guidelines. Always refer to the specific clinical trial protocol and consult with the principal investigator and medical monitor for patient management.
Frequently Asked Questions (FAQs)
Q1: What is Bersacapavir and what is its mechanism of action?
A1: this compound (formerly JNJ-56136379) is an investigational oral antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. It is a capsid assembly modulator (CAM) that works by interfering with the HBV capsid assembly process. This disruption leads to the formation of non-infectious viral particles, thereby inhibiting viral replication.
Q2: What are the most common adverse events observed in this compound clinical trials?
A2: Based on available data from the REEF-1 and REEF-2 clinical trials, a variety of adverse events (AEs) have been reported. Some of the more frequently noted AEs when this compound was administered alone include headache, vertigo, abdominal discomfort, and back pain. In combination therapy, other AEs have been observed. For a detailed breakdown, please refer to the data summary table below.
Q3: Have any serious adverse events (SAEs) been associated with this compound?
A3: In the REEF-1 phase 2b trial, serious adverse events were reported in a small percentage of patients. Two serious adverse events were considered related to the study treatment in the combination arms: one case of exercise-related rhabdomyolysis and one case of increased ALT or AST.[1][2] Another serious adverse event, a gastric ulcer, was considered related to the nucleos(t)ide analogue component of the combination therapy.[1][2]
Q4: What is the rate of treatment discontinuation due to adverse events in this compound trials?
A4: In the REEF-1 trial, 1% of patients (5 out of 470) discontinued treatment due to adverse events.[1][2]
Summary of Adverse Events Data from the REEF-1 Trial
The following table summarizes the quantitative data on adverse events from the Phase 2b REEF-1 trial. It is important to note that this trial evaluated this compound in combination with other agents.
| Adverse Event Category | Frequency | Notes | Citations |
| Serious Adverse Events (SAEs) during treatment | 2% (10/470 patients) | Two SAEs were related to the study treatment: exercise-related rhabdomyolysis and increased ALT/AST. | [1][2] |
| Serious Adverse Events (SAEs) during follow-up | 3% (12/460 patients) | One SAE (gastric ulcer) was related to the nucleos(t)ide analogue. | [1][2] |
| Grade 3 or 4 Adverse Events during treatment | 6% (29/460 patients) | [1][2] | |
| Grade 3 or 4 Adverse Events during follow-up | 2% (10/460 patients) | [1][2] | |
| Treatment Discontinuation due to AEs | 1% (5/470 patients) | [1][2] |
Troubleshooting Guides for Specific Adverse Events
Management of Elevated Aminotransferases (ALT/AST)
a. Recognition and Monitoring:
-
Regularly monitor liver function tests (LFTs) as per the clinical trial protocol.
-
Be aware of the protocol-defined thresholds for ALT and AST elevations that trigger further action.
b. Experimental Protocol for Investigation:
-
Confirm the finding: Repeat the LFTs to confirm the elevated levels.
-
Assess the patient: Conduct a clinical evaluation to check for signs and symptoms of liver injury (e.g., jaundice, nausea, vomiting, abdominal pain).
-
Review concomitant medications: Identify any other medications the patient is taking that could be hepatotoxic.
-
Fractionate bilirubin: If total bilirubin is elevated, fractionate to direct and indirect bilirubin.
-
Rule out other causes: Consider and test for other potential causes of liver injury, such as acute viral hepatitis (Hepatitis A, C, E), autoimmune hepatitis, or biliary obstruction, as clinically indicated.
c. Management and Reporting:
-
For mild elevations, continue the study drug with increased monitoring frequency as per the protocol.
-
For moderate to severe elevations, the study drug may need to be temporarily interrupted or permanently discontinued, following the specific guidance in the trial protocol.
-
Report all significant liver enzyme elevations to the principal investigator and medical monitor promptly, as per the trial's safety reporting plan.
Management of Suspected Rhabdomyolysis
a. Recognition and Monitoring:
-
Be vigilant for patient-reported symptoms such as muscle pain, weakness, and dark-colored urine.
-
Monitor creatine kinase (CK) levels, especially in patients with muscular symptoms or those engaging in strenuous exercise.
b. Experimental Protocol for Investigation:
-
Measure serum CK: A marked elevation in serum CK (typically at least 5 times the upper limit of normal) is a key diagnostic marker.
-
Assess renal function: Measure serum creatinine and blood urea nitrogen (BUN) to evaluate for acute kidney injury, a common complication.
-
Check electrolytes: Monitor potassium, calcium, and phosphate levels, as rhabdomyolysis can cause significant electrolyte disturbances.
-
Urinalysis: Check for myoglobinuria, which may be indicated by a positive test for heme on the urine dipstick in the absence of red blood cells.
c. Management and Reporting:
-
Discontinue the suspected drug: If this compound is suspected to be the cause, it should be discontinued as per the trial protocol.
-
Hydration: Aggressive intravenous fluid resuscitation is the cornerstone of management to prevent acute kidney injury.
-
Monitor and correct electrolytes: Address any electrolyte abnormalities promptly.
-
Report immediately: Rhabdomyolysis is a serious medical condition and must be reported immediately to the principal investigator and medical monitor.
Management of Gastrointestinal (GI) Adverse Events (e.g., Abdominal Discomfort, Nausea)
a. Recognition and Monitoring:
-
Systematically query patients about GI symptoms at each study visit.
-
Use a standardized grading scale (e.g., CTCAE) to assess the severity of the symptoms.
b. Experimental Protocol for Investigation:
-
Detailed history: Obtain a detailed history of the symptoms, including onset, duration, frequency, and relationship to food and drug intake.
-
Physical examination: Perform a physical examination to assess for any abdominal tenderness or other relevant signs.
-
Consider alternative causes: Rule out other potential causes such as infections, dietary indiscretions, or concomitant medications.
c. Management and Reporting:
-
Symptomatic management: For mild to moderate symptoms, consider supportive care such as dietary modifications or over-the-counter medications (e.g., antacids, anti-emetics), if permitted by the protocol.
-
Dosing modification: Investigate if taking the study drug with food mitigates the symptoms.
-
Report to investigators: Persistent or severe GI symptoms should be reported to the principal investigator to determine if a change in management is needed.
Visualizations
HBV Lifecycle and Mechanism of Action of this compound
Caption: HBV lifecycle and the inhibitory action of this compound.
Experimental Workflow for Adverse Event Management
References
- 1. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (this compound) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Technical Support Center: Optimization of Combination Therapy Protocols Involving Bersacapavir
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bersacapavir in combination therapy protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as JNJ-56136379) is a novel hepatitis B virus (HBV) capsid assembly modulator (CAM).[1] It functions by interfering with the HBV capsid assembly process.[1] this compound binds to the hydrophobic pocket at the dimer-dimer interface of the hepatitis B core protein (HBc) subunits.[1] This interaction leads to the formation of structurally normal but empty and nonfunctional HBV capsids, thereby inhibiting viral replication.[2]
Q2: What is the rationale for using this compound in combination therapy?
While this compound is a potent inhibitor of HBV replication, achieving a functional cure for chronic hepatitis B often requires a multi-pronged approach.[3][4] Combining this compound with other antiviral agents that have different mechanisms of action, such as nucleos(t)ide analogues (NAs) or small interfering RNAs (siRNAs), can lead to more profound and sustained viral suppression.[3][4] Preclinical studies with other CAMs have shown synergistic or additive effects when combined with NAs. Clinical trials have explored the combination of this compound with the siRNA JNJ-73763989 and an NA, which resulted in significant reductions in hepatitis B surface antigen (HBsAg) levels, although a functional cure was not achieved in the REEF-2 study.[3][4]
Q3: Are there known drug-drug interactions with this compound?
Yes, this compound is metabolized primarily by the cytochrome P450 3A (CYP3A) enzyme system.[5] Therefore, co-administration with strong inhibitors or inducers of CYP3A can affect the plasma concentration of this compound. For instance, the strong CYP3A inhibitor itraconazole has been shown to modestly increase this compound exposure.[5] Conversely, this compound itself is a weak inducer of CYP3A.[5] Caution should be exercised when combining this compound with drugs that are sensitive CYP3A substrates.
Q4: What are the known resistance mutations for this compound?
Amino acid substitutions in the binding pocket of the HBV core protein can reduce the antiviral activity of this compound. In vitro studies have identified several substitutions at various positions, including T33N, that can confer reduced susceptibility to this compound. It is important to monitor for the emergence of such mutations during prolonged treatment.
Troubleshooting Guides
Issue 1: Higher than expected EC50 values for this compound in vitro.
-
Question: My in vitro experiments are showing a higher EC50 for this compound than what is reported in the literature (typically in the 10-33 nM range for wild-type HBV). What could be the cause?[2]
-
Answer:
-
Cell Line Health: Ensure that the cell line used for the assay (e.g., HepG2.2.15) is healthy and properly maintained. Stressed or overgrown cells can exhibit altered metabolism and drug sensitivity.
-
Reagent Quality: Verify the purity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Assay Conditions: Confirm that the assay parameters, such as incubation time and seeding density, are consistent with established protocols.
-
Viral Genotype: While this compound has shown broad activity across genotypes, subtle variations in susceptibility may exist.[2] Confirm the genotype of the HBV used in your assay.
-
Presence of Resistance Mutations: If using a lab-adapted strain or clinical isolate, sequence the HBV core gene to check for pre-existing resistance mutations.
-
Issue 2: Inconsistent results in combination therapy experiments.
-
Question: I am seeing variable results (sometimes synergistic, sometimes additive, sometimes no effect) when combining this compound with a nucleos(t)ide analogue. How can I improve the consistency of my experiments?
-
Answer:
-
Experimental Design: Use a checkerboard titration matrix with a range of concentrations for both this compound and the combination drug. This allows for a more comprehensive assessment of synergy across different dose levels.
-
Data Analysis: Employ standardized methods for synergy analysis, such as the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
-
Assay Readout: Ensure your assay readout (e.g., qPCR for HBV DNA, ELISA for HBeAg) is robust and has a wide dynamic range to accurately measure the effects of the drug combination.
-
Timing of Drug Addition: The timing of drug administration can influence the outcome. Consider whether the drugs should be added simultaneously or sequentially.
-
Issue 3: Unexpected cytotoxicity observed in cell culture.
-
Question: I am observing significant cell death in my cell cultures treated with this compound, especially in combination with other drugs. What could be the reason?
-
Answer:
-
Drug Concentration: High concentrations of any compound can lead to off-target toxicity. Ensure you are using concentrations relevant to the drug's EC50. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) of this compound and the combination drug alone and in combination in your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells.
-
Drug Interaction: While this compound itself may have low cytotoxicity, its combination with another drug could lead to synergistic toxicity. This should be evaluated as part of your combination screening.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its use in combination therapy.
Table 1: In Vitro Antiviral Activity of this compound against various HBV Genotypes
| HBV Genotype | Median EC50 (nM) |
| A | 15 |
| B | 20 |
| C | 18 |
| D | 17 |
| E | 33 |
| F | 10 |
| G | 12 |
| H | 25 |
Data adapted from in vitro studies of JNJ-56136379.[2]
Table 2: Effect of Core Protein Mutations on this compound Activity
| Mutation | EC50 Fold Increase |
| S106T | 3.0 |
| T33N | 85 |
Data represents the fold increase in EC50 compared to wild-type HBV.[2]
Table 3: Representative Data for Combination of a Capsid Assembly Modulator (CAM) with a Nucleos(t)ide Analogue (NA)
| Drug Combination | Combination Index (CI) at ED50 | Interpretation |
| CAM + NA | < 1.0 | Synergistic |
This table provides a representative outcome based on preclinical studies of CAMs in combination with NAs. The actual CI value can vary depending on the specific drugs and experimental conditions.
Experimental Protocols
1. In Vitro HBV Replication Assay (Transient Transfection Model)
This protocol is designed to determine the EC50 of this compound.
-
Cell Culture: Plate Huh7 or HepG2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a plasmid containing a greater-than-genome-length HBV replicon (e.g., genotype D) and a reporter plasmid (e.g., luciferase) using a suitable transfection reagent.
-
Drug Treatment: 24 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Sample Collection: After 72 hours of incubation, harvest the cell culture supernatant and cell lysates.
-
Analysis:
-
Quantify encapsidated HBV DNA from the cell lysates using qPCR.
-
Measure HBeAg levels in the supernatant using an ELISA kit.
-
Measure luciferase activity from the cell lysates to normalize for transfection efficiency and cell viability.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HBV DNA replication or HBeAg secretion against the log of the this compound concentration and fitting the data to a dose-response curve.
2. Synergy Analysis of this compound in Combination with a Nucleos(t)ide Analogue
This protocol is for determining the combination effect of this compound and an NA.
-
Experimental Setup: Use the in vitro HBV replication assay described above.
-
Drug Treatment: Prepare a checkerboard dilution series of this compound and the NA. This involves testing each drug alone and in combination at various fixed-ratio or fixed-concentration combinations.
-
Data Collection: Measure the inhibition of HBV DNA replication for each drug concentration and combination.
-
Synergy Analysis: Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value will determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: Mechanism of action of this compound in the HBV lifecycle.
Caption: Experimental workflow for combination therapy optimization.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNJ-73763989 and this compound treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bersacapavir and Other HBV Capsid Assembly Modulators for Researchers
For Immediate Release
This guide provides a detailed comparison of Bersacapavir (JNJ-56136379), a clinical-stage Hepatitis B Virus (HBV) capsid assembly modulator (CAM), with other notable CAMs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to HBV Capsid Assembly Modulators
Hepatitis B virus infection remains a significant global health challenge, with current treatments rarely leading to a functional cure.[1] Capsid assembly modulators are a promising class of antiviral agents that target the HBV core protein (Cp), a crucial component in the viral life cycle.[2][3] These molecules interfere with the proper assembly of the viral capsid, thereby disrupting viral replication.[3][4][5] CAMs are broadly classified into two main categories based on their mechanism of action:
-
Class A (CAM-A): These modulators, such as the heteroaryldihydropyrimidines (HAPs), induce the formation of aberrant, non-functional capsid structures that are often irregular and unstable.[5][6]
-
Class E (CAM-E): This class, which includes this compound, promotes the assembly of morphologically normal-looking but empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.[6][7]
This guide will focus on the comparative analysis of this compound against other key CAMs, including Vebicorvir and GLS4.
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and other selected HBV capsid assembly modulators. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Compound | Class | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound (JNJ-56136379) | CAM-E | HepG2.117 | 54 nM | >30,000 nM | >556 | [8] |
| Primary Human Hepatocytes (PHH) | 93 nM | >30,000 nM | >322 | [8] | ||
| Vebicorvir (ABI-H0731) | CAM-A | HepG2-NTCP | 173 - 307 nM | >20 µM | >65 | [9] |
| Primary Human Hepatocytes (PHH) | 1.84 - 7.3 µM (cccDNA formation) | Not Reported | Not Reported | [10] | ||
| GLS4 | CAM-A | HepAD38 | ~1 nM (HBV DNA) | 115 µM (Primary Human Hepatocytes) | >115,000 | [11][12] |
| BAY 41-4109 | CAM-A | HepAD38 | ~25-100 nM (HBV DNA) | 35 µM (Primary Human Hepatocytes) | ~350-1400 | [11] |
| GLP-26 | CAM-E | HepAD38 | 3 nM (HBV DNA) | >100 µM (HepG2) | >33,333 | [13] |
Mechanism of Action: A Visual Representation
The distinct mechanisms of action of Class A and Class E capsid assembly modulators are illustrated below.
Caption: Mechanism of Action of HBV Capsid Assembly Modulators.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy and safety of HBV capsid assembly modulators.
Antiviral Activity Assay (EC50 Determination)
This assay quantifies the ability of a compound to inhibit HBV replication in a cell-based system.
Objective: To determine the concentration of the test compound that inhibits 50% of HBV DNA replication.
Materials:
-
HBV-producing cell lines (e.g., HepG2.2.15, HepAD38, or HepG2.117).[8]
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound) and control compounds (e.g., a known active CAM or a vehicle control).
-
Reagents for DNA extraction and quantitative PCR (qPCR).
Procedure:
-
Cell Seeding: Plate the HBV-producing cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 6-9 days). The medium containing the compounds is typically refreshed every 2-3 days.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration and calculate the EC50 value using a non-linear regression model.
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of a compound to the host cells used in the antiviral assay.
Objective: To determine the concentration of the test compound that reduces the viability of host cells by 50%.
Materials:
-
Host cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
Test compounds.
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).[8][14]
Procedure:
-
Cell Seeding: Plate the host cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compounds as used in the antiviral assay.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. The reagent is converted into a colored product by metabolically active cells.
-
Signal Quantification: Measure the absorbance or fluorescence of the colored product using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the CC50 value using a non-linear regression model.
Comparative Performance and Discussion
This compound, a CAM-E, demonstrates potent antiviral activity with a favorable safety profile, as indicated by its high selectivity index.[8] Its primary mechanism of inducing the formation of empty, non-functional capsids is a distinct approach to disrupting the HBV life cycle.[2][7]
In comparison, CAM-A modulators like GLS4 also show very high potency.[12] The key difference lies in the nature of the resulting capsid structures, with CAM-A compounds leading to the formation of aberrant and irregular polymers.[6] The long-term consequences and potential for immunogenicity of these different types of misassembled capsids are areas of ongoing research.
Vebicorvir, another CAM-A, has also been evaluated in clinical trials. While it demonstrated reductions in HBV DNA and pgRNA, its development was discontinued as it did not achieve the desired level of antiviral effect in a Phase 2b trial.[15]
Clinical trial data from the REEF-1 and REEF-2 studies have evaluated this compound in combination with other agents.[7] While these combinations led to reductions in HBV DNA and HBsAg, they did not result in a functional cure in the majority of patients, highlighting the complexity of achieving complete viral eradication.[7]
Conclusion
This compound represents a significant advancement in the development of HBV therapeutics, with a distinct mechanism of action and potent in vitro activity. The comparative data presented in this guide underscore the diverse landscape of HBV capsid assembly modulators. Continued research and clinical evaluation are essential to fully understand the therapeutic potential of this compound and other CAMs, both as monotherapies and as part of combination regimens, in the pursuit of a functional cure for chronic hepatitis B.
Caption: Comparative Efficacy and Safety of HBV CAMs.
References
- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vebicorvir | HBV | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Bersacapavir and Other Leading HBV Antivirals
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is continually evolving, with novel antiviral agents targeting different aspects of the hepatitis B virus (HBV) lifecycle. This guide provides a detailed comparative analysis of Bersacapavir (JNJ-56136379), a novel capsid assembly modulator, against established first-line nucleos(t)ide analogue (NA) therapies: Entecavir, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF). This comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal clinical trials, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: A Shift in Therapeutic Strategy
Current standard-of-care NAs for CHB primarily function by inhibiting the HBV reverse transcriptase, thereby preventing the replication of the viral genome. This compound introduces a different mechanism, targeting the viral capsid assembly.
-
This compound (JNJ-56136379): This investigational drug is a novel, orally bioavailable capsid assembly modulator (CAM). It works by interfering with the assembly process of the HBV nucleocapsid.[1] this compound binds to the hydrophobic pocket at the dimer-dimer interface of the hepatitis B core protein (HBc) subunits, inducing the formation of structurally normal but empty capsids that lack the viral genome and are therefore non-functional.[2] This dual mechanism of action disrupts both early and late stages of the viral life cycle, including the prevention of pregenomic RNA (pgRNA) encapsidation and the inhibition of de novo covalently closed circular DNA (cccDNA) formation.[2][3]
-
Entecavir (Baraclude®): A guanosine nucleoside analogue, Entecavir inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyguanosine triphosphate.[4][5] Its triphosphate form is incorporated into the growing DNA chain, causing chain termination and halting viral replication.[6] Entecavir inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[4][5]
-
Tenofovir Disoproxil Fumarate (Viread®): TDF is a prodrug of tenofovir, a nucleotide analogue of adenosine 5'-monophosphate.[7][8] After conversion to its active diphosphate form, it inhibits HBV polymerase by competing with deoxyadenosine 5'-triphosphate and, following incorporation into the viral DNA, causes chain termination.[7][8][9]
-
Tenofovir Alafenamide (Vemlidy®): TAF is another prodrug of tenofovir, designed to have greater plasma stability and more efficiently deliver tenofovir to hepatocytes compared to TDF.[10] This results in higher intracellular concentrations of the active tenofovir diphosphate in target cells and lower circulating levels of tenofovir, leading to a more favorable renal and bone safety profile at a lower dose.[10][11] Its mechanism of action is the same as TDF.[9]
Quantitative Data Presentation: Efficacy and Safety at a Glance
The following tables summarize key efficacy and safety data from pivotal clinical trials for each antiviral agent.
Table 1: Comparative Efficacy of HBV Antivirals
| Metric | This compound (in combination with NA) | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| HBV DNA Suppression (<29 IU/mL) | Data primarily focuses on HBsAg reduction in virally suppressed patients. | ~90% in HBeAg-negative and ~67% in HBeAg-positive patients at 48 weeks in pivotal trials.[12] | 93% in HBeAg-negative and 76% in HBeAg-positive patients at 48 weeks.[6] | Non-inferior to TDF; 64% in HBeAg-positive patients at 48 weeks.[13] |
| HBsAg Reduction | REEF-2 (NA-suppressed patients): Mean reduction of 1.89 log10 IU/mL at week 48.[14] | Modest reductions observed over long-term therapy. | 3.2% HBsAg loss in HBeAg-positive patients at 48 weeks.[6] | Similar modest reductions to TDF. |
| HBeAg Seroconversion | Not a primary endpoint in recent combination trials with virally suppressed patients. | 21% at 48 weeks in pivotal trials.[12] | 21% at 48 weeks.[6] | Similar rates to TDF. |
| ALT Normalization | Not a primary endpoint in recent combination trials with virally suppressed patients. | 78% in HBeAg-negative and 68% in HBeAg-positive patients at 48 weeks.[12] | ~77% at 36 months in a real-world study.[15] | Higher rates of ALT normalization compared to TDF at week 48.[16] |
| Resistance | No resistance to this compound has been reported in clinical trials to date. | Low rates in nucleos(t)ide-naïve patients (1.2% after 6 years).[17] | No documented resistance up to 10 years of treatment.[8] | No resistance detected through 8 years of treatment.[10][18] |
Table 2: Comparative Safety Profiles of HBV Antivirals
| Adverse Event Profile | This compound | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Common Adverse Events | Headache, vertigo, abdominal discomfort, back pain.[19] | Upper respiratory tract infection, headache, nasopharyngitis.[1] | Dizziness, nausea, diarrhea. | Generally well-tolerated with few side effects.[4] |
| Renal Safety | No significant renal safety signals reported in Phase 2b trials. | Generally considered to have a good renal safety profile. | Associated with a risk of nephrotoxicity, including decreased eGFR and Fanconi syndrome.[11] | Significantly smaller decreases in eGFR compared to TDF.[13][20] |
| Bone Safety | No significant bone safety signals reported in Phase 2b trials. | Generally considered to have a good bone safety profile. | Associated with reductions in bone mineral density.[11] | Significantly smaller decreases in bone mineral density at the hip and spine compared to TDF.[13][20] |
| Discontinuation due to AEs | Low rates of discontinuation reported in clinical trials. | 1% in a long-term safety study.[1] | Generally low discontinuation rates. | 4 patients out of 500 in a real-world study.[4] |
Experimental Protocols: A Look Inside the Clinical Trials
This compound: The REEF Studies
The REEF-1 and REEF-2 studies were pivotal Phase 2b, multicenter, double-blind, active-controlled, randomized trials designed to evaluate the efficacy and safety of this compound in combination with other agents for the treatment of CHB.
-
REEF-1 (NCT03982186):
-
Objective: To assess the efficacy and safety of various combination regimens of JNJ-73763989 (an siRNA) and/or this compound with a nucleos(t)ide analogue (NA).[3]
-
Patient Population: Included treatment-naïve and virologically suppressed HBeAg-positive and HBeAg-negative patients with chronic hepatitis B.[3]
-
Intervention Arms: Patients were randomized to receive a once-daily oral NA plus placebo (control), oral this compound (250 mg daily) plus an NA, an NA plus subcutaneously injected JNJ-3989 at various doses, or a triple combination of this compound, JNJ-3989, and an NA for 48 weeks.[3]
-
Primary Endpoint: The proportion of patients meeting predefined criteria for stopping NA therapy at week 48 (ALT <3 × ULN, HBV DNA < LLOQ, HBeAg negative, and HBsAg <10 IU/mL).[3]
-
-
REEF-2 (NCT04129554):
-
Objective: To evaluate the efficacy and safety of the combination of JNJ-3989 and this compound with an NA in virologically suppressed HBeAg-negative CHB patients.[21]
-
Patient Population: Enrolled NA-suppressed, HBeAg-negative patients with CHB.[21]
-
Intervention Arms: Patients received either JNJ-3989 (200 mg subcutaneously every 4 weeks) + this compound (250 mg oral daily) + an NA, or placebos for JNJ-3989 and this compound + an active NA for 48 weeks.[21] This was followed by a 48-week off-treatment follow-up period.[21]
-
Primary Endpoint: The proportion of patients achieving functional cure (off-treatment HBsAg seroclearance) at 24 weeks of follow-up.[21]
-
Entecavir, TDF, and TAF: Pivotal Registration Trials
The approval of Entecavir, TDF, and TAF for CHB was based on large, randomized, double-blind, active-controlled clinical trials.
-
Entecavir: Phase III trials compared Entecavir to Lamivudine in both nucleos(t)ide-naïve and lamivudine-refractory HBeAg-positive and HBeAg-negative patients. The primary efficacy endpoints were histological improvement and reduction in HBV DNA levels at 48 weeks.
-
Tenofovir Disoproxil Fumarate (TDF): Two large randomized, double-blind trials (Studies 102 and 103) compared TDF with Adefovir Dipivoxil in HBeAg-negative and HBeAg-positive patients, respectively. The primary endpoint was the proportion of patients with a complete response, defined as HBV DNA <400 copies/mL and histological improvement at week 48.
-
Tenofovir Alafenamide (TAF): Two Phase 3, randomized, double-blind, non-inferiority trials compared TAF (25 mg) with TDF (300 mg) in HBeAg-negative (Study 108) and HBeAg-positive (Study 110) patients.[16] The primary efficacy endpoint was the proportion of patients with HBV DNA levels below 29 IU/mL at week 48.[16] Key safety endpoints included changes in bone mineral density and renal function parameters.[13]
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: HBV lifecycle and points of intervention for this compound and Nucleos(t)ide Analogues.
Experimental Workflow: REEF-2 Clinical Trial
Caption: Simplified workflow of the REEF-2 clinical trial.
Conclusion: The Future of HBV Therapy
Entecavir, TDF, and TAF remain the cornerstones of CHB management, offering potent and long-term viral suppression with a high barrier to resistance. TAF has demonstrated an improved renal and bone safety profile compared to TDF, making it a preferred option for many patients.
This compound, with its novel mechanism of action targeting capsid assembly, represents a promising new approach in the quest for a functional cure for HBV. While clinical trial data from the REEF studies did not demonstrate a significant rate of functional cure as a monotherapy or in the combinations tested, the substantial reductions in HBsAg levels observed suggest that this compound could play a role in future combination therapies. Further research is needed to determine the optimal combination of agents and treatment duration to achieve sustained off-treatment virologic and clinical responses. For researchers and drug developers, the distinct mechanism of this compound offers a new avenue for synergistic therapeutic strategies aimed at achieving the ultimate goal of HBV eradication.
References
- 1. Long-term safety and tolerability of entecavir in patients with chronic hepatitis B in the rollover study ETV-901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (this compound) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Effectiveness of Tenofovir Alafenamide in Usual Clinical Practice Confirms Results of Clinical Trials: TARGET-HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ten-year efficacy and safety of tenofovir disoproxil fumarate treatment for chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Entecavir Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Effectiveness and Safety of Tenofovir Disoproxil Fumarate in Chronic Hepatitis B: A 3-Year, Prospective, Real-World Study in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of entecavir for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eight‐year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-Term Treatment With Tenofovir Alafenamide for Chronic Hepatitis B Results in High Rates of Viral Suppression and Favorable Renal and Bone Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JNJ-73763989 and this compound treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy with Bersacapavir and Nucleos(t)ide Analogues: A Comparative Guide to Efficacy in Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Bersacapavir (JNJ-56136379), a novel capsid assembly modulator, in combination with nucleos(t)ide analogues (NAs) for the treatment of chronic hepatitis B (CHB). The data presented is primarily derived from the pivotal REEF-1 and REEF-2 clinical trials, offering a comparative look at dual and triple therapy regimens.
Executive Summary
This compound, a first-in-class hepatitis B virus (HBV) capsid assembly modulator, disrupts viral replication by interfering with the formation of the viral nucleocapsid.[1] When used in combination with standard-of-care NAs, which inhibit viral reverse transcriptase, this compound has been investigated for its potential to achieve deeper and more sustained viral suppression, with the ultimate goal of a functional cure. Clinical trial data suggests that while combination therapy with this compound and NAs leads to significant reductions in viral antigens, achieving a functional cure remains a challenge. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms to provide a clear comparison with alternative therapeutic strategies.
Mechanism of Action: this compound and Nucleos(t)ide Analogues
This compound's mechanism of action centers on the disruption of the HBV capsid assembly process. It induces the formation of non-infectious viral particles that are devoid of HBV DNA and RNA.[2][3] This is distinct from NAs, which act as chain terminators for the viral DNA polymerase, thereby inhibiting HBV replication. The combination of these two mechanisms targets different stages of the viral lifecycle, offering a potentially synergistic antiviral effect.
Below is a diagram illustrating the HBV lifecycle and the points of intervention for NAs and this compound.
Caption: HBV lifecycle and targets of antiviral agents.
Comparative Efficacy Data: REEF-1 and REEF-2 Trials
The REEF-1 and REEF-2 phase 2b trials evaluated the efficacy and safety of this compound in combination with NAs and, in some arms, an siRNA (JNJ-73763989).
REEF-1 Trial
The REEF-1 study included both treatment-naïve and virologically-suppressed patients with CHB.[2][3] The primary endpoint was the proportion of patients meeting predefined criteria for stopping NA therapy at week 48.[2][3][4]
Table 1: Key Efficacy Outcomes of the REEF-1 Trial at Week 48
| Treatment Arm | Proportion of Patients Meeting NA Stopping Criteria (%) | Mean Reduction in HBsAg from Baseline (log10 IU/mL) |
| NA + Placebo (Control) | 2%[5] | Not Reported |
| This compound + NA | 0%[5] | Not Reported |
| JNJ-3989 (40mg) + NA | 5%[5] | Not Reported |
| JNJ-3989 (100mg) + NA | 16%[5] | Not Reported |
| JNJ-3989 (200mg) + NA | 19.1%[2][3] | 2.6[2][3] |
| This compound + JNJ-3989 (100mg) + NA (Triple Therapy) | 9%[5] | Not Reported |
NA stopping criteria: Alanine aminotransferase (ALT) <3 x upper limit of normal (ULN), HBV DNA below the lower limit of quantitation (LLOQ), HBeAg negative, and HBsAg <10 IU/mL.[2][3][4]
REEF-2 Trial
The REEF-2 study enrolled virologically-suppressed, HBeAg-negative CHB patients and evaluated a finite 48-week treatment duration.[6] The primary endpoint was functional cure (off-treatment HBsAg seroclearance) at 24 weeks after stopping all therapy.[6]
Table 2: Key Efficacy Outcomes of the REEF-2 Trial
| Treatment Arm | Functional Cure at Follow-up Week 24 (%) | Mean HBsAg Reduction from Baseline at Week 48 (log10 IU/mL) | Patients with >1 log10 HBsAg Reduction at Follow-up Week 48 (%) | Patients with HBsAg <100 IU/mL at Follow-up Week 48 (%) |
| NA + Placebo (Control) | 0%[6] | 0.06[6] | 12.5%[6] | 15.0%[6] |
| This compound + JNJ-3989 (200mg) + NA (Active Arm) | 0%[6] | 1.89 (p=0.001 vs. control)[6] | 81.5%[6] | 46.9%[6] |
While functional cure was not achieved in the REEF-2 trial, the active treatment arm demonstrated a significantly greater and more sustained reduction in HBsAg levels compared to the control arm.[6] Furthermore, off-treatment HBV DNA relapse and alanine aminotransferase flares were less frequent in the active arm.[6]
Experimental Protocols
Quantification of HBsAg
In the REEF trials, serum HBsAg levels were quantified using commercially available immunoassays. A common method for quantitative HBsAg analysis is the chemiluminescent microparticle immunoassay (CMIA).
General CMIA Protocol for HBsAg Quantification:
-
Sample Preparation: Patient serum or plasma is collected.
-
Incubation with Coated Microparticles: The sample is incubated with microparticles coated with anti-HBs antibodies. HBsAg present in the sample binds to these microparticles.
-
Washing Step: Unbound materials are washed away.
-
Addition of Labeled Conjugate: An acridinium-labeled anti-HBs conjugate is added, which binds to the captured HBsAg.
-
Second Washing Step: Excess conjugate is removed.
-
Signal Generation: Pre-trigger and trigger solutions are added to initiate a chemiluminescent reaction.
-
Detection: The resulting light emission is measured by the instrument's optical system. The intensity of the light is directly proportional to the amount of HBsAg in the sample.
Quantification of HBV DNA
HBV DNA levels in the REEF trials were measured using real-time polymerase chain reaction (PCR) assays, with a lower limit of quantification (LLOQ) typically around 20 IU/mL.[7]
General Real-Time PCR Protocol for HBV DNA Quantification:
-
DNA Extraction: Viral DNA is extracted from patient serum or plasma.
-
PCR Amplification: The extracted DNA is mixed with primers and probes specific to a conserved region of the HBV genome, along with a DNA polymerase and other reaction components.
-
Real-Time Detection: The mixture is subjected to thermal cycling. During amplification, a fluorescent signal is generated and detected in real-time. The cycle at which the fluorescence crosses a certain threshold is proportional to the initial amount of target DNA.
-
Quantification: The viral load is determined by comparing the sample's amplification curve to a standard curve generated from known concentrations of HBV DNA.
The following diagram illustrates the general workflow for these virological assessments.
Caption: Laboratory workflow for virological assessments.
Clinical Trial Workflow: A Logical Representation
The design of the REEF-1 and REEF-2 trials followed a structured approach from patient screening to follow-up.
Caption: Generalized clinical trial workflow.
Conclusion
The combination of this compound with nucleos(t)ide analogues represents a promising strategy for achieving deeper suppression of HBV viral markers than is possible with NAs alone. The data from the REEF-1 and REEF-2 trials demonstrate that while this combination, particularly in a triple therapy regimen with an siRNA, can lead to significant and sustained reductions in HBsAg, the goal of a functional cure remains elusive. For researchers and drug development professionals, these findings underscore the complexity of HBV eradication and highlight the need for novel therapeutic approaches that can engage the host immune system to achieve durable off-treatment control. The detailed efficacy data and experimental context provided in this guide serve as a valuable resource for the ongoing development of next-generation CHB therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Arrowhead Collaborator Presents Phase 2b Clinical Data from REEF-1 Study in Patients with Chronic Hepatitis B Infection | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 3. arrowheadpharma.com [arrowheadpharma.com]
- 4. Arrowhead Collaborator Presents Phase 2b Clinical Data from REEF-1 Study in Patients with Chronic Hepatitis B Infection | Nasdaq [nasdaq.com]
- 5. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (this compound) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ-73763989 and this compound treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Bersacapavir and Entecavir in HBV Treatment
In the landscape of chronic hepatitis B (HBV) treatment, two antiviral agents, Bersacapavir and Entecavir, represent distinct classes of molecules with different mechanisms for combating the virus. Entecavir, a well-established nucleoside analog, has been a cornerstone of HBV therapy for years. In contrast, this compound is an investigational capsid assembly modulator offering a novel approach to inhibiting viral replication. This guide provides a detailed, data-supported comparison of these two agents for researchers, scientists, and drug development professionals.
Mechanism of Action
Entecavir is a potent and selective inhibitor of the HBV polymerase (reverse transcriptase).[1][2] As a guanosine nucleoside analog, it is phosphorylated in host cells to its active triphosphate form.[3] This active form competes with the natural substrate, deoxyguanosine triphosphate, and is incorporated into the elongating viral DNA chain.[2][3] This incorporation leads to the termination of DNA synthesis, effectively halting HBV replication at three key stages: base priming, reverse transcription of the negative strand from pregenomic RNA (pgRNA), and synthesis of the positive strand of HBV DNA.[1][4]
This compound (also known as JNJ-56136379) is a novel, orally administered capsid assembly modulator (CAM).[5][6] It interferes with the HBV life cycle through a dual mechanism.[7] Its primary action is to accelerate the kinetics of viral capsid assembly, leading to the formation of structurally normal but empty capsids that lack the viral genome (pgRNA) and polymerase.[6] This prevents the encapsidation of the pgRNA, a crucial step for viral replication.[6] A secondary mechanism involves the inhibition of the de novo formation of covalently closed circular DNA (cccDNA), the stable template for viral transcription.[7]
Signaling Pathway and Mechanism of Action Diagrams
Caption: HBV lifecycle and the distinct mechanisms of action of Entecavir and this compound.
Comparative Efficacy
Direct head-to-head clinical trial data for this compound versus Entecavir monotherapy is not currently available, as this compound has been primarily evaluated in combination regimens. However, data from separate studies provide insights into their respective antiviral activities.
Table 1: Efficacy of Entecavir in Treatment-Naïve Chronic HBV Patients
| Study/Parameter | HBeAg-Positive | HBeAg-Negative | Citation |
| Phase III Trial (48 Weeks) | [8] | ||
| HBV DNA <300 copies/mL | 67% | 90% | [8] |
| ALT Normalization | 68% | 78% | [8] |
| HBeAg Seroconversion | 21% | N/A | [9] |
| Long-Term Study (5 Years) | [10] | ||
| Undetectable HBV DNA | 94% | 95% (at 3 years) | [11] |
| HBeAg Loss | 53% | N/A | [12] |
| HBsAg Loss | 1.4% | 4.6% | [12] |
| "Real-World" ENUMERATE Study (5 Years) | [9] | ||
| Undetectable HBV DNA | 84.6% | 96.2% | [9] |
| HBeAg Loss | 46% | N/A | [9] |
| HBsAg Loss | 4.6% | 4.6% | [9] |
Table 2: Efficacy of this compound in Combination Therapy (REEF-1 & REEF-2 Studies)
| Study/Parameter | This compound Combination Arm | Control Arm (NA alone) | Citation |
| REEF-1 (48 Weeks, Treatment-Naïve/Suppressed) | [13][14] | ||
| Proportion meeting NA-stopping criteria* | 9% (JNJ-3989 200mg + NA)7% (JNJ-3989 100mg + this compound + NA) | 2% (Placebo + NA) | [13] |
| REEF-2 (48 Weeks, NA-Suppressed) | [15][16] | ||
| HBsAg Reduction from Baseline (>1 log10 IU/mL at follow-up week 48) | 81.5% | 12.5% | [15][16] |
| HBsAg <100 IU/mL at follow-up week 48 | 46.9% | 15.0% | [15][16] |
| Restarting NA during follow-up | 9.1% | 26.8% | [15][16] |
*NA-stopping criteria: Alanine aminotransferase <3 × upper limit of normal, HBV DNA below the lower limit of quantitation, HBeAg negative, and HBsAg <10 IU/mL.[13]
Resistance Profile
Entecavir has a high genetic barrier to resistance in treatment-naïve patients.[10] The cumulative probability of genotypic resistance in this population is low, at approximately 1.2% after five years of continuous therapy.[10] However, in patients with pre-existing lamivudine resistance, the barrier to Entecavir resistance is significantly reduced.[10][17]
This compound resistance data is still emerging from clinical trials. As a capsid assembly modulator, it has a different resistance profile compared to nucleos(t)ide analogues.[6] Computational studies are being used to predict mutations in the HBV core protein that may confer resistance to CAMs like this compound.[18]
Safety and Tolerability
Entecavir is generally well-tolerated.[4][19] Common side effects include headache, fatigue, dizziness, and nausea.[4] More severe but rare adverse events include lactic acidosis and severe hepatomegaly with steatosis.[4][19] Severe acute exacerbations of hepatitis B can occur upon discontinuation of the drug.[19]
This compound , in phase 2b trials, has been shown to be well-tolerated when used in combination with other agents.[13][14] In the REEF-1 study, the incidence of serious adverse events was low (2%) and comparable across treatment groups.[14]
Experimental Protocols
HBV DNA Quantification Assay (Representative for Entecavir Trials)
Objective: To measure the concentration of HBV DNA in patient serum.
Methodology: A real-time polymerase chain reaction (PCR) assay is typically employed.
-
Sample Preparation: Viral DNA is extracted from serum samples using a commercial DNA extraction kit.
-
PCR Amplification: The extracted DNA is subjected to PCR amplification using primers and probes specific to a conserved region of the HBV genome.
-
Real-Time Detection: The amplification process is monitored in real-time by detecting the fluorescence emitted from a probe that binds to the target DNA sequence.
-
Quantification: The amount of HBV DNA in the sample is quantified by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known concentrations of HBV DNA. The lower limit of quantification is often around 300 copies/mL.[11]
HBsAg Quantification Assay (Representative for this compound Trials)
Objective: To measure the concentration of Hepatitis B surface antigen (HBsAg) in patient serum.
Methodology: A quantitative chemiluminescent microparticle immunoassay (CMIA) is commonly used.
-
Sample Incubation: Patient serum is incubated with microparticles coated with monoclonal anti-HBsAg antibodies. HBsAg present in the sample binds to these microparticles.
-
Conjugate Addition: An acridinium-labeled anti-HBsAg conjugate is added, which binds to a different epitope on the HBsAg, creating a "sandwich" complex.
-
Washing and Triggering: The microparticles are washed to remove unbound materials. Pre-trigger and trigger solutions are then added to the reaction mixture.
-
Signal Detection: The resulting chemiluminescent reaction is measured as relative light units (RLUs).
-
Quantification: The RLU is proportional to the amount of HBsAg in the sample. The concentration is determined by referencing a standard curve, typically reported in IU/mL.
Experimental Workflow Diagram
Caption: A generalized workflow for a clinical trial comparing HBV treatments.
Conclusion
Entecavir is a well-established, potent inhibitor of HBV DNA polymerase with a proven track record of long-term efficacy and a high barrier to resistance in treatment-naïve patients. This compound represents a promising new class of anti-HBV agents that target viral capsid assembly, a different stage of the viral lifecycle. While direct comparative efficacy data against Entecavir monotherapy is lacking, studies of this compound in combination regimens have demonstrated significant reductions in HBsAg levels, a key goal in the pursuit of a functional cure for chronic hepatitis B. The distinct mechanisms of action of these two drugs suggest potential for future combination therapies to achieve deeper and more sustained viral suppression. Further research, including head-to-head comparative studies, will be crucial to fully elucidate the relative positioning of this compound in the evolving HBV treatment paradigm.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Entecavir Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term monitoring shows hepatitis B virus resistance to entecavir in nucleoside-naïve patients is rare through 5 years of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Past, present, and future of long-term treatment for hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 14. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (this compound) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JNJ-73763989 and this compound treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
- 17. journals.asm.org [journals.asm.org]
- 18. This compound (JNJ-56136379) / J&J [delta.larvol.com]
- 19. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
Clinical trial results comparing Bersacapavir combination therapy to monotherapy
A review of current clinical trial data reveals that Bersacapavir (JNJ-56136379), a novel capsid assembly modulator, is under investigation for the treatment of chronic Hepatitis B (HBV) infection, not HIV. Consequently, there are no clinical trial results comparing this compound combination therapy to monotherapy for the treatment of HIV. Researchers and drug development professionals in the HIV field may be thinking of Lenacapavir , a different capsid inhibitor that has been approved for HIV-1 treatment.[1][2][3]
This compound functions by interfering with the assembly of the HBV nucleocapsid, a critical step in the viral replication process.[4] Clinical studies for this investigational drug have focused on its use in combination with other antiviral agents to achieve a functional cure for chronic hepatitis B.
This compound's Investigational Focus: Chronic Hepatitis B
Clinical trials for this compound have primarily evaluated its efficacy and safety as part of a combination therapeutic regimen for HBV. For instance, the REEF-1 and REEF-2 Phase 2b studies assessed this compound in conjunction with nucleos(t)ide analogues (NAs) and, in some arms, a small-interfering RNA (siRNA), JNJ-73763989. These trials have been designed to measure reductions in Hepatitis B surface antigen (HBsAg) and HBV DNA levels, key markers of viral activity.
The core principle behind these combination strategies is to target the HBV lifecycle at multiple stages, which is a common approach in antiviral therapy to enhance efficacy and reduce the likelihood of drug resistance.
The HIV Capsid Inhibitor: Lenacapavir
For researchers focused on HIV, the relevant capsid inhibitor is Lenacapavir.[1][2][3][5] Lenacapavir has a distinct mechanism of action that disrupts the HIV-1 capsid at multiple stages of the viral lifecycle.[6][7] It is approved for use in combination with other antiretrovirals for heavily treatment-experienced adults with multidrug-resistant HIV-1.[2] Clinical trials for Lenacapavir have demonstrated its potent antiviral activity and long-acting profile, allowing for infrequent dosing.[3][5]
Clarification on Therapeutic Targets
The distinction between this compound for HBV and Lenacapavir for HIV is critical for the scientific community. While both are capsid inhibitors, their development pathways and clinical applications are directed at two different viral infections. The provided search results do not contain any information on clinical trials evaluating this compound for the treatment of HIV. Therefore, a direct comparison of this compound combination therapy to monotherapy in an HIV context is not possible.
For detailed clinical trial data on this compound, researchers should refer to studies focused on chronic hepatitis B. For information on capsid inhibitors in the context of HIV, the focus should be on Lenacapavir.
References
- 1. Lenacapavir: A capsid inhibitor for HIV-1 treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenacapavir: A first-in-class capsid inhibitor for the treatment of highly treatment-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV capsid inhibitor offers new option for people with highly resistant HIV | aidsmap [aidsmap.com]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent, Long-lasting HIV Capsid Inhibitor – Discovery and Innovation at University of Utah Health [discovery.med.utah.edu]
- 6. National HIV Curriculum Mini-Lectures - Lecture - HIV Capsid Inhibitors: Mechanism of Action - National HIV Curriculum [hiv.uw.edu]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HIV-1 Capsid Inhibitors: A Structural Biology Perspective
A new class of antiretroviral drugs, HIV-1 capsid inhibitors, presents a promising frontier in the management of HIV-1 infection, particularly in cases of multidrug resistance. These agents target the viral capsid, a conical protein shell that encases the viral genome and is crucial for multiple stages of the viral lifecycle. This guide provides a comparative overview of the mechanisms of action of key HIV-1 capsid inhibitors, with a focus on the structural biology that underpins their function. While the query specifically mentioned Bersacapavir, current scientific literature predominantly identifies it as a capsid assembly modulator for Hepatitis B Virus (HBV)[1][2][3][4]. Therefore, this guide will focus on well-characterized HIV-1 capsid inhibitors to provide a relevant and accurate comparison for researchers in the field of HIV-1 drug development.
The HIV-1 capsid is a fullerene-like cone composed of capsid protein (CA) monomers that assemble into hexamers and pentamers[5]. The stability and proper disassembly (uncoating) of this structure are critical for reverse transcription, nuclear import, and integration of the viral DNA into the host genome[6][7]. Capsid-targeting antivirals disrupt these processes by either preventing the assembly of the capsid, inducing premature disassembly, or hyper-stabilizing the structure[8][9][10].
Quantitative Comparison of HIV-1 Capsid Inhibitors
The following table summarizes the key characteristics and potency of prominent HIV-1 capsid inhibitors.
| Inhibitor | Binding Site | Mechanism of Action | EC50 / IC50 | Key Resistance Mutations |
| Lenacapavir (GS-6207) | Hydrophobic pocket between CA hexamers[7][11] | Stabilizes the capsid lattice, disrupting core integrity and nuclear import[9][10][11] | Picomolar potency[12] | M66I[13] |
| PF-3450074 (PF74) | Same pocket as Lenacapavir[9] | Induces loss of core integrity and destabilizes the capsid lattice[9][11] | EC50 ≈ 1.8 µM (BI-2, a related compound)[8] | Not specified in provided results |
| CAP-1 | Induced hydrophobic pocket at the base of the CA N-terminal domain (NTD)[8][14] | Inhibits CA self-assembly in vitro, leading to altered core morphology[8] | 95% reduction in replication at 100 µM[8] | Not specified in provided results |
| Benzodiazepines (BDs) | Expanded pocket overlapping with the CAP-1 binding site on the CA NTD[14][15] | Prevent virion release[5][14][15] | Potent antiviral activity[14] | Mutations surrounding the binding pocket and in the C-terminal domain (CTD)[14][15] |
| Benzimidazoles (BMs) | Same pocket as BDs, but with different interactions[5][14][15] | Inhibit the formation of the mature capsid[5][14][15] | Potent antiviral activity[14] | Differ from BD resistance mutations, map to the binding pocket and CTD[14][15] |
Experimental Protocols
A detailed understanding of the mechanism of action of these inhibitors has been elucidated through a variety of experimental techniques.
1. X-Ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the precise binding site and conformational changes in the CA protein upon inhibitor binding.
-
Protocol Outline:
-
Expression and purification of recombinant HIV-1 CA protein (both full-length and individual NTD and CTD domains).
-
For X-ray crystallography, co-crystallization of the CA protein with the inhibitor of interest.
-
Diffraction data collection using a synchrotron X-ray source.
-
Structure determination and refinement to visualize the inhibitor-protein interactions at atomic resolution.
-
For NMR, titration of the inhibitor into a solution of ¹⁵N-labeled CA protein.
-
Acquisition of 2D ¹H-¹⁵N HSQC spectra to identify chemical shift perturbations, indicating the residues involved in binding.
-
2. In Vitro Capsid Assembly Assays:
-
Objective: To quantify the effect of inhibitors on the assembly of CA proteins into capsid-like particles.
-
Protocol Outline:
-
Incubation of purified recombinant CA protein under conditions that promote self-assembly (e.g., high salt concentration).
-
Inclusion of varying concentrations of the inhibitor.
-
Monitoring the extent of assembly by methods such as light scattering or sedimentation velocity.
-
Calculation of IC50 values to determine the inhibitory potency.
-
3. Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphological effects of inhibitors on viral particles and in vitro assembled capsids.
-
Protocol Outline:
-
Production of HIV-1 virions from cells treated with the inhibitor.
-
Purification and concentration of the virions.
-
Negative staining of the virions or in vitro assembled capsids with a heavy metal salt (e.g., uranyl acetate).
-
Imaging with a transmission electron microscope to observe changes in core structure and morphology.
-
4. Fate-of-Capsid Assays:
-
Objective: To track the stability and uncoating of viral capsids within infected cells.
-
Protocol Outline:
-
Infection of target cells with HIV-1 virions containing fluorescently labeled CA (e.g., GFP-CA).
-
Treatment of cells with the inhibitor at different time points post-infection.
-
Fixing and permeabilizing the cells.
-
Immunostaining for capsid and other viral or cellular markers.
-
Imaging by fluorescence microscopy to quantify the amount and localization of intact capsids over time.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps in the HIV-1 lifecycle targeted by capsid inhibitors and the experimental workflow for their characterization.
Figure 1. Mechanism of action of different classes of HIV-1 capsid inhibitors.
Figure 2. Experimental workflow for the characterization of HIV-1 capsid inhibitors.
The diverse mechanisms of action and binding modes of HIV-1 capsid inhibitors highlight the multifaceted role of the viral capsid and offer multiple avenues for therapeutic intervention. The structural biology approaches detailed here are indispensable for the rational design and optimization of this promising new class of antiretroviral drugs.
References
- 1. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lenacapavir: a first-in-class HIV-1 capsid inhibitor [pubmed.ncbi.nlm.nih.gov]
- 13. Capsid Inhibition with Lenacapavir in Multidrug-Resistant HIV-1 Infection [natap.org]
- 14. Distinct Effects of Two HIV-1 Capsid Assembly Inhibitor Families That Bind the Same Site within the N-Terminal Domain of the Viral CA Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct effects of two HIV-1 capsid assembly inhibitor families that bind the same site within the N-terminal domain of the viral CA protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Chronic Hepatitis B Treatment: A Comparative Analysis of Bersacapavir and Novel Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for a functional cure for chronic hepatitis B (CHB) has spurred the development of novel antiviral agents targeting different aspects of the hepatitis B virus (HBV) lifecycle. Among these, Bersacapavir (JNJ-56136379), a capsid assembly modulator, has shown promise in clinical studies. This guide provides a comprehensive comparison of the long-term safety and efficacy of this compound with current standard-of-care treatments and other investigational therapies, supported by experimental data from key clinical trials.
Mechanism of Action: A New Front in Antiviral Strategy
This compound is a novel, orally bioavailable capsid assembly modulator (CAM) that interferes with the assembly of the HBV nucleocapsid.[1] It binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc), leading to the formation of non-functional, empty capsids and thereby inhibiting viral replication.[1]
Clinical Efficacy: Head-to-Head with the Competition
The efficacy of this compound has been primarily evaluated in the Phase 2b REEF-1 and REEF-2 clinical trials, where it was assessed in combination with a nucleos(t)ide analogue (NA) and/or the small interfering RNA (siRNA) JNJ-73763989.
Table 1: Comparative Efficacy of this compound and Other Investigational Agents for Chronic Hepatitis B
| Drug (Class) | Clinical Trial | Key Efficacy Endpoint(s) | Results |
| This compound (CAM) | REEF-1[2][3] | Proportion of patients meeting NA-stopping criteria at Week 48. | JNJ-6379 dual group: 0% met stopping criteria. Triple therapy (this compound + JNJ-3989 + NA): 9% met stopping criteria. |
| REEF-2[4][5] | Off-treatment HBsAg seroclearance (functional cure) at Week 48. | No patients in the active arm (JNJ-3989 + this compound + NA) achieved functional cure. However, a pronounced on-treatment reduction in mean HBsAg from baseline was observed (-1.89 log10 IU/ml). | |
| JNJ-73763989 (siRNA) | REEF-1[2][3] | Proportion of patients meeting NA-stopping criteria at Week 48. | Dose-dependent response observed. JNJ-3989 200 mg dual group: 19% met stopping criteria. |
| Bepirovirsen (ASO) | B-Clear (Phase 2b)[6] | Sustained HBsAg and HBV DNA loss 24 weeks after end of treatment. | 9-10% of participants receiving bepirovirsen 300 mg weekly for 24 weeks achieved the primary endpoint. |
| Vebicorvir (CAM) | Phase 2 Extension (Study 211)[7] | Sustained Virologic Response (SVR) after discontinuing therapy. | The study did not achieve a meaningful rate of SVR, with 39 of 41 patients relapsing. |
| Entecavir (NA) | Long-term observational study[4][8] | Undetectable HBV DNA. | 92% of patients achieved undetectable HBV DNA over a median of 181 weeks. |
| Tenofovir (NA) | Long-term observational study[9][10] | Complete virological suppression (HBV DNA <20 IU/mL). | 89% of patients achieved complete virological suppression at 36 months. |
Long-Term Safety Profile: A Critical Assessment
The long-term safety of this compound is still under evaluation. Data from the 48-week REEF-1 trial provide initial insights into its tolerability.
Table 2: Comparative Safety of this compound and Other Treatments for Chronic Hepatitis B
| Drug/Regimen | Clinical Trial | Common Adverse Events (AEs) | Serious Adverse Events (SAEs) & Discontinuations |
| This compound + NA (JNJ-6379 dual group) | REEF-1[2][3] | Not explicitly detailed for this arm. | Overall, 2% of patients across all arms had SAEs related to study treatment. 1% discontinued due to AEs. |
| This compound + JNJ-3989 + NA (Triple group) | REEF-1[2][3] | Not explicitly detailed for this arm. | One patient had a serious adverse event of increased ALT or AST. |
| JNJ-73763989 + NA | REEF-1[2][3] | Not explicitly detailed for this arm. | One patient in the 200 mg group had exercise-related rhabdomyolysis. |
| Bepirovirsen | B-Clear (Phase 2b)[6] | Injection site reactions, pyrexia, fatigue, increased ALT. | SAEs were reported in 7% of patients. |
| Vebicorvir + Entecavir | Phase 2[11] | All treatment-emergent AEs were Grade 1/2. | No deaths, SAEs, or evidence of drug-induced liver injury. |
| Entecavir | Long-term observational study[4][8][12] | Generally well-tolerated. Infrequent reports of myalgia and neuropathy-related AEs. | No serious adverse events were reported in one study. Another reported 4% of SAEs considered related to entecavir over a median of 184 weeks. |
| Tenofovir Disoproxil Fumarate (TDF) | Long-term observational studies[1][13] | Potential for renal and bone toxicity with long-term use. | Concerns about long-term renal and bone safety have led to the development of Tenofovir Alafenamide (TAF) with an improved safety profile. |
Experimental Protocols: A Look at the Trial Designs
The clinical development of this compound has been centered around combination therapy, acknowledging the need for multi-pronged attacks on HBV.
REEF-1 Study Design
The REEF-1 trial was a multicenter, double-blind, active-controlled, randomized, phase 2b study that enrolled 470 patients with chronic hepatitis B.[2][14] Participants were randomized to one of six groups for 48 weeks:
-
Nucleos(t)ide analogue (NA) + placebo (control)
-
This compound 250 mg daily + NA
-
JNJ-3989 (40 mg, 100 mg, or 200 mg) every 4 weeks + NA
-
This compound 250 mg daily + JNJ-3989 100 mg every 4 weeks + NA (triple therapy)
The primary endpoint was the proportion of patients meeting predefined criteria to stop NA therapy at week 48.[2]
Alternative Treatment Methodologies
-
Nucleos(t)ide Analogues (NAs): Entecavir and Tenofovir are oral medications taken once daily to suppress HBV DNA replication.[1][13] Long-term, and often lifelong, treatment is typically required.[13]
-
Bepirovirsen (ASO): This antisense oligonucleotide is administered via subcutaneous injection, typically weekly for a defined period (e.g., 24 weeks in the B-Clear study), to reduce HBsAg levels.[6][15]
-
Vebicorvir (CAM): As another capsid assembly modulator, it is an oral medication intended for daily administration in combination with an NA.[11][16]
Conclusion: The Evolving Paradigm of CHB Therapy
This compound, as a representative of the capsid assembly modulator class, offers a novel mechanism to combat CHB. While monotherapy with this compound in the REEF-1 trial did not lead to patients meeting NA-stopping criteria, its combination with other agents, particularly those that reduce HBsAg, holds promise. The pronounced reduction in HBsAg seen in the REEF-2 trial with a combination regimen including this compound suggests a potential role in future functional cure strategies, although this endpoint was not achieved in the study.[4]
Compared to the established long-term efficacy and safety of NAs in suppressing HBV DNA, this compound and other investigational agents are still in earlier stages of development. The primary advantage of these new drug classes lies in their potential to achieve a functional cure, something rarely seen with NA monotherapy.[13]
Future research will likely focus on optimizing combination therapies, identifying patient populations most likely to respond, and defining the long-term safety and durability of response for these novel agents. For researchers and drug development professionals, the ongoing clinical trials of this compound and its contemporaries represent a critical step forward in the journey to conquer chronic hepatitis B.
References
- 1. Long-term efficacy and safety of nucleos(t)ides analogues in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of long-term therapy with nucleos(t)ide analogues in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety and efficacy of nucleo(t)side analogue therapy in hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term real-world entecavir therapy in treatment-naïve hepatitis B patients: base-line hepatitis B virus DNA and hepatitis B surface antigen levels predict virologic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. Assembly Biosciences Provides Update on the Ongoing Phase 2 Extension Study of Vebicorvir in Patients with Chronic Hepatitis B Virus Infection : Assembly Biosciences, Inc. [investor.assemblybio.com]
- 8. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology [elsevier.es]
- 9. Efficacy and safety of tenofovir in chronic hepatitis B: Australian real world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness and Safety of Tenofovir Amibufenamide in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study [xiahepublishing.com]
- 11. Safety and efficacy of vebicorvir administered with entecavir in treatment-naïve patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety and tolerability of entecavir in patients with chronic hepatitis B in the rollover study ETV-901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 15. Making Sense of the Antisense Therapy for Hepatitis B – Bepirovirsen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Bersacapavir: A Comparative Analysis of its Efficacy Against Hepatitis B Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bersacapavir's effectiveness against different Hepatitis B Virus (HBV) genotypes, benchmarked against established antiviral agents Entecavir and Tenofovir. The information presented herein is intended to support research and development efforts in the field of HBV therapeutics.
Executive Summary
This compound (also known as JNJ-56136379) is a novel, orally bioavailable capsid assembly modulator (CAM) that has demonstrated potent antiviral activity against a wide range of HBV genotypes.[1] Unlike nucleos(t)ide analogs (NAs) such as Entecavir and Tenofovir, which target the viral polymerase, this compound disrupts a different stage of the viral lifecycle – the assembly of the viral capsid.[2] This distinct mechanism of action offers a potential new strategy for HBV treatment, particularly in the context of combination therapies and the pursuit of a functional cure.
This guide summarizes the available in vitro efficacy data for this compound, Entecavir, and Tenofovir against various HBV genotypes, details the experimental methodologies used to generate this data, and provides a visual representation of this compound's mechanism of action.
Data Presentation: In Vitro Efficacy Against HBV Genotypes
The following tables summarize the 50% effective concentration (EC50) values for this compound, Entecavir, and Tenofovir against different HBV genotypes as reported in various in vitro studies. It is important to note that EC50 values can vary depending on the cell line used, the specific viral isolate, and the experimental conditions.
Table 1: this compound In Vitro Efficacy (EC50)
| HBV Genotype | EC50 (nM) | Cell Line | Reference |
| A-H | Broadly active | Not specified | [3] |
| D (reference) | 17 | Not specified | [1] |
| A-H (clinical isolates) | 10-33 (median) | Not specified | [1] |
Note: Specific EC50 values for each individual genotype for this compound are not yet widely published in a comprehensive table. The available data indicates broad and potent activity across genotypes A-H.
Table 2: Entecavir In Vitro Efficacy (EC50)
| HBV Genotype | EC50 (nM) | Cell Line | Reference |
| D (wild-type) | 5.3 | Not specified | [4] |
| C (wild-type, Clone A1) | 0.0865 | HepG2 | [5] |
| C (wild-type, Clone B1) | 0.135 | HepG2 | [5] |
| Lamivudine-resistant | 10 - 59 | Not specified | [6] |
Note: Data for Entecavir's EC50 against a comprehensive panel of HBV genotypes is limited in the public domain. The provided values are from studies on specific genotypes or in the context of resistance.
Table 3: Tenofovir In Vitro Efficacy (EC50)
| HBV Genotype | Drug Form | EC50 (µM) | Cell Line | Reference |
| Wild-type | Tenofovir | 1.1 | HepG2.2.15 | [7] |
| A (wild-type) | Tenofovir | Not specified | Transient-transfection | [6] |
| D (wild-type, Clone A1) | Tenofovir DF | 0.0105 | HepG2 | [5] |
| D (wild-type, Clone B1) | Tenofovir DF | 0.0114 | HepG2 | [5] |
| Lamivudine-resistant | Tenofovir | Active | In vitro studies | [6] |
Note: Tenofovir Disoproxil Fumarate (TDF) is the prodrug of Tenofovir. The active form is Tenofovir diphosphate. Tenofovir Alafenamide (TAF) is a newer prodrug with an improved safety profile and is also reported to have broad activity against genotypes A-H.[3]
Experimental Protocols
The following section outlines a general methodology for determining the in vitro antiviral efficacy of compounds against HBV, based on commonly used protocols in the cited literature.
General Protocol for HBV Antiviral Susceptibility Testing
-
Cell Culture:
-
Hepatoma cell lines capable of supporting HBV replication, such as HepG2, Huh7, or stably transfected cell lines like HepG2.2.15 (genotype D) or HepAD38, are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.[8]
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
The antiviral compounds (this compound, Entecavir, Tenofovir) are serially diluted to a range of concentrations.
-
The cell culture medium is replaced with medium containing the antiviral compounds. A no-drug control (vehicle control) is included.
-
-
HBV Infection or Replication:
-
For transient transfection assays, plasmids containing the HBV genome of a specific genotype are transfected into the cells.[5]
-
For stably transfected cell lines, the cells are already producing viral particles.
-
The cells are incubated for a defined period (e.g., 6-9 days) to allow for viral replication and production.
-
-
Quantification of Viral Replication:
-
Extracellular HBV DNA: The cell culture supernatant is collected, and viral particles are precipitated. DNA is extracted from the viral particles and quantified using real-time PCR (qPCR).[5]
-
Intracellular HBV DNA: Cells are lysed, and intracellular core-associated HBV DNA is extracted. This can be analyzed by Southern blot to visualize different DNA replication intermediates or quantified by qPCR.[8]
-
HBsAg/HBeAg Quantification: Secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant can be quantified using enzyme-linked immunosorbent assays (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control.
-
The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay:
-
To ensure that the observed antiviral effect is not due to toxicity, a cytotoxicity assay (e.g., MTS or neutral red uptake assay) is performed in parallel on uninfected cells treated with the same concentrations of the antiviral compounds. The 50% cytotoxic concentration (CC50) is determined.[9]
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on HBV capsid assembly.
Experimental Workflow for Antiviral Susceptibility Testing
Caption: General experimental workflow for determining antiviral EC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tenofovir alafenamide demonstrates broad cross-genotype activity against wild-type HBV clinical isolates and maintains susceptibility to drug-resistant HBV isolates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mutations of hepatitis B virus in entecavir‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Navigating the Future of Chronic Hepatitis B Treatment: A Comparative Analysis of Bersacapavir With and Without JNJ-73763989
For Researchers, Scientists, and Drug Development Professionals
The quest for a functional cure for chronic hepatitis B (CHB) has led to the investigation of novel therapeutic agents that target different aspects of the hepatitis B virus (HBV) lifecycle. Among these, Bersacapavir (also known as JNJ-56136379 or JNJ-6379), a capsid assembly modulator, and JNJ-73763989 (JNJ-3989), a small interfering RNA (siRNA), have emerged as promising candidates. This guide provides a comprehensive comparison of this compound-based treatment regimens, both with and without the addition of JNJ-73763989, drawing upon data from key clinical trials to inform the research and drug development community.
Mechanisms of Action: A Dual-Pronged Attack on HBV
This compound and JNJ-73763989 employ distinct yet complementary mechanisms to inhibit HBV replication.
This compound , a novel capsid assembly modulator, interferes with the formation of the viral capsid.[1][2] It binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits, inducing the formation of empty capsids and thereby inhibiting viral replication.[1][3] This disruption of capsid assembly is a critical blow to the virus's ability to package its genetic material and propagate.
JNJ-73763989 is an siRNA therapeutic that leverages the body's natural RNA interference (RNAi) pathway.[4] It is designed to target and degrade all HBV RNA transcripts.[5][6] This leads to a reduction in the production of all HBV proteins, including the hepatitis B surface antigen (HBsAg), which is thought to contribute to the restoration of the host's impaired immune response.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of JNJ-73763989 and JNJ-56136379 (this compound) in Participants With Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Validation of Biomarkers to Predict Response to Bersacapavir Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersacapavir (JNJ-56136379) is an investigational novel capsid assembly modulator for the treatment of chronic hepatitis B (CHB).[1][2] It acts by interfering with the assembly of the hepatitis B virus (HBV) nucleocapsid, a crucial step in viral replication.[1] As with any new therapeutic agent, the identification and validation of biomarkers that can predict treatment response are critical for optimizing patient selection and management. This guide provides a comparative overview of potential biomarkers for predicting response to this compound-based regimens and contrasts their utility with established alternative therapies, such as nucleos(t)ide analogues (NAs) and pegylated interferon (Peg-IFN).
Mechanism of Action of this compound
This compound is a potent, oral HBV capsid assembly modulator that disrupts the normal formation of the viral capsid.[1][3] This interference inhibits the encapsulation of pregenomic RNA (pgRNA), a critical step for HBV DNA replication.[3][4]
References
- 1. Droplet digital PCR technique is ultrasensitive for the quantification of covalently closed circular DNA in the blood of chronic HBV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of HBV RNA in serum. [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Bersacapavir: A Guide for Laboratory Professionals
Disclaimer: As of this writing, specific disposal guidelines for Bersacapavir have not been officially published. The following procedures are based on established best practices for the disposal of research-grade pharmaceutical and chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
The proper disposal of investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for scientists and researchers to manage this compound waste, from initial characterization to final disposal.
Step 1: Waste Characterization
The first and most crucial step is to determine if the this compound waste should be classified as hazardous. According to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Since this compound is not a listed waste, its characteristics must be evaluated.
Researchers should consult the Safety Data Sheet (SDS) for this compound and any available toxicological data. If an SDS is not available or is incomplete, or if the toxicological properties are not fully known, it is prudent to manage the waste as hazardous. This "better safe than sorry" approach is a cornerstone of laboratory safety.
Table 1: RCRA Characteristics of Hazardous Waste
| Characteristic | Description | Relevance to this compound Waste |
| Ignitability | Liquids with a flash point < 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases or oxidizers. | Consider the properties of any solvents used to dissolve or dilute this compound. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Unlikely for the compound itself, but relevant if mixed with acidic or basic solutions. |
| Reactivity | Unstable under normal conditions, may react violently with water, form explosive mixtures, or generate toxic gases. | Review the chemical stability information for this compound. |
| Toxicity | Harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill leaching. | As a bioactive compound, this compound should be presumed to have toxic properties. |
Step 2: Segregation of Waste Streams
Proper segregation is essential to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[1][2] Never mix different waste streams.
-
Hazardous vs. Non-Hazardous: Once characterized, hazardous waste must be kept separate from non-hazardous waste.[1] If they are mixed, the entire volume must be treated as hazardous.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) separately from liquid waste (e.g., solutions, solvents).
-
Sharps: Any item that can puncture or cut, such as needles, syringes, or contaminated glass Pasteur pipettes, must be disposed of in a designated, puncture-resistant sharps container.
-
Solvents: Halogenated and non-halogenated solvent wastes should be collected in separate, compatible containers.[2][3]
Step 3: Disposal Procedures
The disposal pathway depends directly on the waste characterization performed in Step 1.
Even if this compound waste is determined to be non-hazardous, it should not be disposed of in the regular trash or flushed down the sanitary sewer.[4] Pharmaceuticals in waterways can have adverse environmental effects.[5][6]
-
Collection: Place non-hazardous this compound waste into a designated container. These are often white with blue lids and clearly labeled for "INCINERATION ONLY".[5][7]
-
Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration" and list the chemical constituents.
-
Storage: Store the waste container in a secure, designated area within the laboratory, inaccessible to unauthorized personnel.[1][7]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or their approved waste management vendor. The preferred disposal method for non-hazardous pharmaceuticals is incineration.[7][8]
If the waste is characterized as hazardous, or if you are managing it as hazardous by default, strict EPA and state regulations apply.
-
Collection:
-
Labeling:
-
Storage (Satellite Accumulation Area - SAA):
-
Store the waste container at or near the point of generation (e.g., in the lab where the work is being done).[10]
-
The SAA must be under the control of the laboratory personnel.
-
Store incompatible wastes separately (e.g., acids and bases).[2][9]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[9]
-
-
Disposal:
-
Contact your institution's EHS department for waste pickup. They will transport it to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.
-
Handling Empty Containers
The disposal of empty containers that held this compound also depends on the waste characterization.
-
Non-Hazardous Containers: A container that held non-hazardous material can be disposed of in the regular trash after it has been completely emptied. Remove or deface the label before disposal.[9]
-
Hazardous Containers (Non-Acutely): If the container held a standard hazardous waste, it can be considered "RCRA empty" and disposed of in the regular trash once all contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains. The label must be defaced.[3][9]
-
Acutely Hazardous Containers (P-listed): If the waste is determined to be acutely hazardous (a "P-listed" waste), the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and managed as hazardous waste. Only then can the container be disposed of as non-hazardous waste.[2][3][9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 6. epa.gov [epa.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. vumc.org [vumc.org]
- 10. odu.edu [odu.edu]
Comprehensive Safety and Handling Guide for Bersacapavir
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Bersacapavir, a potent antiviral compound under investigation for the treatment of Hepatitis B. Given the absence of a publicly available Material Safety Data Sheet (MSDS), this document is based on best practices for handling potent pharmaceutical compounds and antiviral agents in a laboratory setting.[1][2][3][4][5] It is imperative to consult the official MSDS for this compound, once available, for definitive safety protocols.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to establish a barrier between the handler and the potentially hazardous substance, minimizing the risk of exposure through inhalation, ingestion, or skin contact.[6] When handling this compound, a comprehensive PPE strategy is crucial.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. Do not wear gloves outside of the designated handling area. |
| Body Protection | Disposable Gown/Lab Coat | A dedicated, long-sleeved disposable gown or a lab coat with tight cuffs should be worn. Gowns should be changed at the end of each procedure or if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes or aerosols. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of the compound, during procedures that may generate aerosols, or in case of a spill. Fit-testing is required. |
| Face Protection | Face Shield | To be used in conjunction with a respirator and eye protection when there is a significant risk of splashes. |
Note: The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations. |
| Contaminated Solid Waste | Includes gloves, gowns, bench paper, pipette tips, etc. Place in a designated, sealed biohazard bag or container. |
| Contaminated Liquid Waste | Collect in a labeled, leak-proof container. The specific disposal method will depend on the solvent and concentration. Consult your institution's hazardous waste disposal guidelines. |
| Contaminated Sharps | Needles, syringes, etc. must be placed in a designated sharps container immediately after use. |
Note: Never dispose of chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety department.[8][9][10]
Emergency Procedures: Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is necessary to minimize potential harm.
Emergency Procedures: Chemical Spill
Prompt and correct response to a chemical spill is essential to contain the material and prevent exposure.[11][12][13][14]
Table 3: Chemical Spill Response Protocol for this compound
| Spill Size | Response Protocol |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, lab coat, eye protection, and respirator). 3. Contain the spill with absorbent pads or granules. 4. Clean the area with a suitable decontaminating agent. 5. Collect all contaminated materials in a sealed hazardous waste container. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert others in the vicinity and activate the emergency alarm. 3. Close the laboratory doors and post a warning sign. 4. Contact your institution's emergency response team. 5. Provide them with as much information as possible about the spilled substance. |
This guide is intended to provide a framework for the safe handling of this compound in a research setting. It is the responsibility of each individual researcher and institution to ensure that all appropriate safety measures are in place and followed diligently. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. content.siegfried.ch [content.siegfried.ch]
- 6. fda.gov [fda.gov]
- 7. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 14. Chemical Spill Response [augusta.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
